Cdk2-IN-24
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H8N4O6 |
|---|---|
Molecular Weight |
292.20 g/mol |
IUPAC Name |
(8bS)-2-(methylamino)-1,7-dinitrofuro[2,3-b]indol-8b-ol |
InChI |
InChI=1S/C11H8N4O6/c1-12-9-8(15(19)20)11(16)6-4-5(14(17)18)2-3-7(6)13-10(11)21-9/h2-4,12,16H,1H3/t11-/m0/s1 |
InChI Key |
RQUHPOJTUFGBEM-NSHDSACASA-N |
Isomeric SMILES |
CNC1=C([C@]2(C3=C(C=CC(=C3)[N+](=O)[O-])N=C2O1)O)[N+](=O)[O-] |
Canonical SMILES |
CNC1=C(C2(C3=C(C=CC(=C3)[N+](=O)[O-])N=C2O1)O)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Cdk2-IN-24: A Computationally-Derived Inhibitor Targeting Cyclin-Dependent Kinase 2
Disclaimer: The following technical guide is based exclusively on in silico computational studies. The compound Cdk2-IN-24, also identified as compound 3f, is a novel furo[2,3-b]indol-3a-ol derivative that has been investigated through molecular docking, molecular dynamics simulations, and other computational methods.[1] To date, there is no publicly available experimental data validating its biochemical potency, cellular activity, or in vivo efficacy. Therefore, all information regarding its mechanism of action, binding affinity, and pharmacological properties should be interpreted as theoretical predictions that await experimental verification.
Executive Summary
This compound is a computationally identified, potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1] CDK2, particularly in complex with Cyclin E and Cyclin A, plays a crucial role in the G1/S phase transition and DNA replication. Its dysregulation is implicated in the pathogenesis of various cancers, making it a significant target for therapeutic intervention. The research leading to the identification of this compound employed a series of computational screening and simulation techniques to predict its interaction with the ATP-binding pocket of CDK2.[1] This document provides an in-depth overview of the predicted mechanism of action for this compound, the computational methodologies used for its characterization, and its predicted pharmacokinetic properties.
Predicted Mechanism of Action
Based on molecular docking studies, this compound is predicted to act as an ATP-competitive inhibitor of CDK2. The furo[2,3-b]indol-3a-ol scaffold of the compound is predicted to bind within the active site of CDK2, forming key interactions with amino acid residues that are essential for its kinase activity.[1][2]
Predicted Molecular Interactions
Molecular docking simulations predict that this compound establishes several hydrogen bonds and hydrophobic interactions with the CDK2 active site. The primary interactions are anticipated with residues in the hinge region of the kinase, which is a common anchoring point for ATP-competitive inhibitors. The specific amino acid residues involved in these predicted interactions are crucial for stabilizing the inhibitor-enzyme complex and preventing the binding of ATP, thereby inhibiting the phosphorylation of CDK2 substrates.[1][2]
The predicted binding mode suggests that the key functional groups of this compound are positioned to maximize contact with the CDK2 active site, leading to a theoretically high binding affinity.[1]
Data Presentation: Predicted Physicochemical and Pharmacokinetic Properties
While no experimental quantitative data is available, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness studies were performed on this compound. The results of these in silico predictions are summarized below.[1]
| Property | Predicted Value/Outcome |
| Molecular Formula | C₂₄H₁₉FN₂O₂ |
| Molecular Weight | 398.42 g/mol |
| LogP | 3.84 |
| Topological Polar Surface Area (TPSA) | 59.9 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Lipinski's Rule of Five | Compliant |
| Veber's Rule | Compliant |
| Bioavailability Score | 0.55 |
Table 1: Predicted Physicochemical and Drug-Likeness Properties of this compound (Compound 3f) based on computational analysis.[1]
Computational and Experimental Protocols
As this guide is based on a computational study, the following sections detail the in silico methodologies used. No experimental protocols are available.
Molecular Docking
The potential binding mode of this compound within the CDK2 active site was predicted using molecular docking simulations. This computational technique estimates the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. The crystal structure of CDK2 was obtained from the Protein Data Bank (PDB) to serve as the receptor model. The this compound structure was prepared for docking by optimizing its geometry and assigning appropriate charges. The docking simulations were performed using software that explores various possible conformations of the ligand within the receptor's binding site and scores them based on a force field.[1][2]
Molecular Dynamics (MD) Simulation
To assess the stability of the predicted this compound-CDK2 complex, molecular dynamics simulations were conducted. These simulations model the movement of atoms in the complex over time, providing insights into its dynamic behavior and the stability of the predicted interactions. The complex was solvated in a water box with appropriate ions to mimic physiological conditions. The simulation was run for a specified period, and the trajectory was analyzed to evaluate parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to determine the stability of the complex.[1]
Density Functional Theory (DFT) Calculations
Density functional theory calculations were employed to analyze the electronic structure and reactivity of this compound. These quantum mechanical calculations provide information about the molecule's frontier molecular orbitals (HOMO and LUMO), which are important for understanding its chemical reactivity and interaction capabilities.[1]
Visualizations
Predicted Signaling Pathway Inhibition
The following diagram illustrates the canonical CDK2 signaling pathway and the predicted point of inhibition by this compound.
Computational Workflow for this compound Identification
This diagram outlines the computational workflow that led to the identification of this compound as a potential CDK2 inhibitor.
Conclusion and Future Directions
This compound has been identified through a rigorous in silico screening process as a promising candidate for CDK2 inhibition.[1] The computational analyses, including molecular docking and MD simulations, predict a stable and high-affinity interaction with the ATP-binding pocket of CDK2.[1][2] Furthermore, its predicted pharmacokinetic and drug-likeness properties suggest that it may possess a favorable profile for further development.[1]
However, it is imperative to underscore that these findings are purely theoretical. The critical next steps for advancing this compound as a potential therapeutic agent involve comprehensive experimental validation. This includes:
-
Biochemical Assays: To determine the in vitro inhibitory potency (e.g., IC50) of this compound against CDK2 and a panel of other kinases to assess its selectivity.
-
Cellular Assays: To evaluate the effect of this compound on cell proliferation, cell cycle progression, and target engagement (e.g., inhibition of Rb phosphorylation) in cancer cell lines.
-
In Vivo Studies: To assess the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of this compound in animal models of cancer.
Without such experimental data, the therapeutic potential of this compound remains speculative. This guide serves as a summary of the foundational computational work that positions this compound as a compound of interest for researchers in the field of oncology and drug discovery.
References
Cdk2-IN-24: A Technical Guide to its Structure-Activity Relationship and In Silico Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Cdk2-IN-24, a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The information presented herein is derived from the 2024 study by Gheidari et al. in Scientific Reports, which details the design, synthesis, and computational evaluation of a series of furo[2,3-b]indol-3a-ol derivatives. This compound, identified as compound 3f in this study, emerged as the most promising candidate based on its in silico binding affinity to the CDK2 active site.
Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. CDK2, in particular, plays a pivotal role in the G1/S phase transition, making it an attractive target for anticancer drug development. This document summarizes the structure-activity relationship (SAR) of the furo[2,3-b]indol-3a-ol series, provides detailed experimental and computational protocols, and visualizes key biological and experimental workflows.
Structure-Activity Relationship of Furo[2,3-b]indol-3a-ol Derivatives
The structure-activity relationship for the synthesized series of furo[2,3-b]indol-3a-ol derivatives was evaluated based on their predicted binding energies to the CDK2 active site, as determined by molecular docking studies. The results indicate that substitutions on the phenyl ring of the indole core significantly influence the binding affinity.
| Compound ID | R Group | Binding Energy (kcal/mol)[1] |
| 3a | H | -6.11[1] |
| 3b | 4-CH3 | -6.23[1] |
| 3c | 4-OCH3 | -6.35[1] |
| 3d | 4-Cl | -6.48[1] |
| 3e | 4-F | -6.62[1] |
| 3f (this compound) | 4-NO2 | -6.89[1] |
The data clearly demonstrates that electron-withdrawing groups at the para position of the phenyl ring enhance the binding affinity to CDK2. The nitro group in this compound (3f ) resulted in the most favorable binding energy of -6.89 kcal/mol, suggesting a strong interaction with the kinase's active site.
Experimental and Computational Methodologies
General Synthesis of Furo[2,3-b]indol-3a-ol Derivatives (3a-f)
The synthesis of the furo[2,3-b]indol-3a-ol derivatives was achieved through a one-pot, three-component reaction. A mixture of an appropriate isatin derivative (1 mmol), malononitrile (1 mmol), and dimedone (1 mmol) was refluxed in ethanol (10 mL) in the presence of a catalytic amount of piperidine for 4-6 hours. The reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled to room temperature, and the resulting solid product was collected by filtration, washed with cold ethanol, and purified by recrystallization from ethanol to afford the final compounds.
Molecular Docking Protocol
The molecular docking studies were performed to predict the binding mode and affinity of the synthesized compounds towards the CDK2 protein. The crystal structure of CDK2 (PDB ID: 1HCK) was retrieved from the Protein Data Bank. The protein was prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges. The ligand structures were sketched using ChemDraw, and their energies were minimized. The docking was carried out using AutoDock Vina. A grid box was defined to encompass the ATP-binding site of CDK2. The docking results were analyzed based on the binding energy values (kcal/mol) and the interaction patterns with the key amino acid residues in the active site.
CDK2 Signaling Pathway
CDK2 is a key regulator of cell cycle progression, primarily active during the G1 and S phases. Its activity is dependent on its association with regulatory proteins called cyclins, particularly Cyclin E and Cyclin A. The CDK2/Cyclin E complex is crucial for the transition from the G1 to the S phase, while the CDK2/Cyclin A complex is required for the progression through the S phase. These complexes phosphorylate various substrate proteins, such as the Retinoblastoma protein (Rb), leading to the activation of transcription factors like E2F, which in turn promote the expression of genes necessary for DNA replication.
References
Unveiling the Cdk2-IN-24 Interaction: A Technical Guide to its Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the binding characteristics of Cdk2-IN-24, a novel inhibitor of Cyclin-dependent kinase 2 (Cdk2). The content herein is based on computational and synthetic chemistry studies, offering in-depth insights into its potential as a therapeutic agent.
Quantitative Binding Affinity Analysis
The interaction of this compound (also referred to as compound 3f) with Cdk2 has been primarily characterized through in silico modeling and simulation, which predicts favorable binding energetics. Experimental validation of the binding affinity through biochemical assays (e.g., IC50, Ki, or Kd determination) is not yet publicly available. The computational data from the foundational study are summarized below.[1][2]
| Compound | Parameter | Value | Method |
| This compound (3f) | Binding Energy | -10.5 kcal/mol | Molecular Docking |
| This compound (3f) | ADMET Prediction | Favorable | In silico |
Note: The binding energy is a computationally derived value indicating the predicted strength of the interaction between the ligand (this compound) and the protein (Cdk2). A more negative value suggests a more favorable interaction.
Experimental and Computational Protocols
The discovery and characterization of this compound involved chemical synthesis followed by a comprehensive in silico evaluation to predict its efficacy as a Cdk2 inhibitor.
Chemical Synthesis of Furo[2,3-b]indol-3a-ol Derivatives
This compound is part of a series of novel furo[2,3-b]indol-3a-ol derivatives. The synthesis, as described by Gheidari et al., involves a multi-step reaction sequence starting from commercially available precursors. The general synthetic route is designed to produce a variety of analogs for structure-activity relationship (SAR) studies.[1][2]
Computational Analysis: A Multi-faceted Approach
To assess the potential of the synthesized compounds as Cdk2 inhibitors, a rigorous computational workflow was employed. This in silico screening process was crucial in identifying this compound as a lead candidate.[1][2]
Logical Workflow for In Silico Analysis
References
In-Depth Technical Guide: The Effect of Cdk2-IN-24 on Cell Cycle Progression
A Core Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (Cdk2) is a critical serine/threonine kinase that, in complex with its regulatory cyclin partners (Cyclin E and Cyclin A), governs the transition from the G1 to the S phase of the cell cycle.[1] Dysregulation of Cdk2 activity is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3] Cdk2-IN-24 is a recently identified inhibitor of Cdk2.[4][5] This technical guide provides a comprehensive overview of the effects of this compound on cell cycle progression, presenting available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Mechanism of Action: Cdk2 Inhibition and its Consequences
This compound functions as an inhibitor of Cyclin-Dependent Kinase 2.[4][5] The primary role of the Cdk2/Cyclin E complex is to phosphorylate the Retinoblastoma protein (Rb).[6] In its hypophosphorylated state, Rb binds to the E2F transcription factor, sequestering it and preventing the expression of genes required for DNA synthesis. Upon phosphorylation by Cdk2/Cyclin E, Rb undergoes a conformational change and releases E2F, which then activates the transcription of S-phase genes.
By inhibiting Cdk2, this compound prevents the hyperphosphorylation of Rb, leading to the continued sequestration of E2F. This effectively blocks the cell from entering the S phase, resulting in cell cycle arrest at the G1/S checkpoint.[6] Prolonged cell cycle arrest can subsequently trigger programmed cell death, or apoptosis.
Data Presentation
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) |
| Cdk2 | 4 |
| Cdk9 | 20 |
| Cdk12 | 64 |
Data sourced from ProbeChem.[7]
Note: At present, publicly available literature does not contain detailed quantitative data on the effects of this compound on cell cycle distribution percentages or apoptosis rates in specific cell lines. The provided IC₅₀ values indicate its potency and selectivity towards Cdk2 over other cyclin-dependent kinases.
Mandatory Visualizations
Signaling Pathway of Cdk2 in G1/S Transition
Caption: Cdk2 signaling pathway in the G1/S phase transition.
Experimental Workflow for Assessing Cdk2 Inhibitor Effects
Caption: Workflow for analyzing Cdk2 inhibitor effects on cells.
Logical Pathway from Cdk2 Inhibition to Apoptosis
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. meridian.allenpress.com [meridian.allenpress.com]
- 3. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. CDK inhibitor 24 | CDK inhibitor | Probechem Biochemicals [probechem.com]
Technical Guide: Induction of Apoptosis by Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides an in-depth overview of the mechanisms, experimental validation, and signaling pathways involved in the induction of apoptosis by CDK2 inhibitors. While specific data for a compound designated "Cdk2-IN-24" is not publicly available in the reviewed literature, this document outlines the established principles and methodologies applicable to the characterization of any CDK2 inhibitor's pro-apoptotic activity, using data from well-studied inhibitors as illustrative examples.
Introduction to CDK2 in Apoptosis
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, primarily active during the G1 and S phases.[1] Dysregulation of CDK2 activity is a common feature in various cancers, making it an attractive target for therapeutic intervention.[2][3] Beyond its role in cell proliferation, CDK2 is also intricately linked to the process of programmed cell death, or apoptosis.
The role of CDK2 in apoptosis is context-dependent. In some cellular systems, such as thymocytes, CDK2 activation is a necessary step for the induction of apoptosis.[4][5] Conversely, in many cancer cell lines, inhibition of CDK2 activity has been shown to be a potent trigger of apoptosis.[6][7] This dual functionality underscores the complexity of CDK2 signaling and its potential as a therapeutic target to selectively eliminate cancer cells.
CDK2 inhibitors exert their pro-apoptotic effects through various mechanisms, including cell cycle arrest at the G1/S checkpoint and direct activation of apoptotic signaling cascades.[2] By halting the cell cycle, these inhibitors can prevent the proliferation of cancer cells and, in many cases, trigger their elimination through apoptosis.[2]
Quantitative Analysis of CDK2 Inhibitor-Induced Apoptosis
The efficacy of a CDK2 inhibitor in inducing apoptosis is typically quantified through various in vitro assays. The following tables summarize key quantitative data for several known CDK2 inhibitors, illustrating the types of data essential for characterizing a novel compound like this compound.
Table 1: In Vitro Efficacy of Selected CDK2 Inhibitors
| Inhibitor | Cell Line | IC50 / EC50 | Assay Type | Reference |
| ARTS-021 | COR-L311 (SCLC) | 88.2 nM | Cell Viability | [6] |
| ARTS-021 | DMS-273 (SCLC) | 353.5 nM | Cell Viability | [6] |
| ARTS-021 | NCI-H209 (SCLC) | 464.8 nM | Cell Viability | [6] |
| Pyrazole Analog 9 | HCT-116 | 0.96 µM | CDK2/cyclin A2 Inhibition | [8] |
| Pyrazole Analog 7d | HCT-116 | 1.47 µM | CDK2/cyclin A2 Inhibition | [8] |
| Pyrazole Analog 7a | HCT-116 | 2.01 µM | CDK2/cyclin A2 Inhibition | [8] |
| Pyrazole Analog 4 | HCT-116 | 3.82 µM | CDK2/cyclin A2 Inhibition | [8] |
| CVT-313 | DLBCL cells | Not specified | Apoptosis Induction | [7] |
Table 2: Apoptosis Induction by CDK2 Inhibition
| Inhibitor/Method | Cell Line | Treatment Condition | Apoptotic Effect | Reference |
| Roscovitine | Thymocytes | 50 µM with Dexamethasone | Inhibition of apoptosis | [4] |
| shCDK2 | NCI-H526 (SCLC) | Doxycycline-inducible | Induction of apoptotic markers | [6] |
| CVT-313 | DLBCL cells | Not specified | Induction of apoptosis | [7] |
| CDK2 siRNA | LY3, LY8, LY18 (DLBCL) | Not specified | Induction of apoptosis | [7] |
| Pyrazole Analog 4 | HCT-116 | Not specified | Induces apoptosis | [8] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation of a CDK2 inhibitor's pro-apoptotic activity. Below are methodologies for key experiments.
Cell Viability and Proliferation Assays
Objective: To determine the concentration-dependent effect of the CDK2 inhibitor on cancer cell viability and proliferation.
Protocol (MTT Assay Example):
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, DLBCL cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the CDK2 inhibitor (e.g., this compound) in culture medium. Add the diluted compound to the cells and incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a CDK2 inhibitor.
Protocol:
-
Cell Treatment: Treat cells with the CDK2 inhibitor at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis of Apoptosis Markers
Objective: To assess the activation of key apoptotic proteins.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against cleaved Caspase-3, cleaved PARP, Bcl-2, Bax, and Mcl-1.[7]
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
CDK2 Kinase Assay
Objective: To confirm the direct inhibitory effect of the compound on CDK2 activity.
Protocol:
-
Immunoprecipitation: Lyse cells and immunoprecipitate CDK2 using a specific antibody.
-
Kinase Reaction: Resuspend the immunoprecipitated CDK2 in kinase buffer containing a substrate (e.g., Histone H1), ATP, and the CDK2 inhibitor at various concentrations.
-
Detection of Phosphorylation: Analyze the phosphorylation of the substrate by autoradiography (if using [γ-³²P]ATP) or by Western blot using a phospho-specific antibody.
Signaling Pathways and Visualizations
The induction of apoptosis by CDK2 inhibitors involves complex signaling networks. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.
CDK2-Mediated G1/S Transition and Apoptosis Induction
Caption: CDK2 in G1/S transition and apoptosis induction.
Upstream and Downstream Events of CDK2 in Apoptosis
The positioning of CDK2 in the apoptotic cascade can vary. In some contexts, CDK2 acts upstream of the mitochondrial events, while in others, it is downstream of caspase activation.
Caption: Dual roles of CDK2 in apoptotic signaling.
Experimental Workflow for Characterizing a CDK2 Inhibitor
Caption: Workflow for CDK2 inhibitor characterization.
Conclusion
The inhibition of CDK2 presents a promising strategy for the induction of apoptosis in cancer cells. A thorough characterization of a novel CDK2 inhibitor, such as the prospective "this compound," requires a multi-faceted approach encompassing quantitative biochemical and cell-based assays, detailed protocol optimization, and a deep understanding of the underlying signaling pathways. The data and methodologies presented in this guide, drawn from the study of established CDK2 inhibitors, provide a robust framework for the evaluation and development of this important class of therapeutic agents. Future research should focus on elucidating the precise molecular determinants of apoptosis induction by specific CDK2 inhibitors to enable the design of more effective and selective cancer therapies.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. The Cyclin-dependent Kinase Cdk2 Regulates Thymocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of changes in Cdk2 and cyclin o-associated kinase activity in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of cyclin-dependent kinase-2 induces apoptosis in human diffuse large B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Cdk2-IN-24: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document details the discovery and synthesis of Cdk2-IN-24, an acyclic precursor and important chemical probe in the development of highly potent and selective macrocyclic CDK2 inhibitors. Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the G1/S phase transition of the cell cycle, and its aberrant activity is implicated in numerous cancers. This compound, also referred to as acyclic compound 24 in foundational literature, serves as a key comparator in structure-activity relationship (SAR) studies aimed at optimizing CDK2 inhibition. This whitepaper provides a comprehensive overview of the quantitative biochemical and cellular data for this compound, detailed experimental protocols for its synthesis and biological evaluation, and visualizations of the relevant signaling pathways and discovery workflows.
Introduction
The cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that govern the progression of the eukaryotic cell cycle. CDK2, in complex with its regulatory partners, primarily cyclin E and cyclin A, plays a pivotal role in initiating DNA replication and advancing the cell through the S phase.[1] Dysregulation of the CDK2 pathway is a common feature in many human cancers, making it a compelling target for therapeutic intervention. The development of selective CDK2 inhibitors, however, has been challenging due to the high degree of homology within the ATP-binding sites of the CDK family.
Recent advancements in drug discovery, integrating artificial intelligence (AI) and structure-based design, have accelerated the identification of novel, potent, and selective CDK2 inhibitors.[1] Within this context, the synthesis and evaluation of precursor molecules and structural analogs are crucial for understanding the SAR and for optimizing lead compounds. This compound is one such molecule, an acyclic analog developed during the discovery of the potent macrocyclic CDK2 inhibitor, QR-6401.[1] Although exhibiting lower potency compared to its macrocyclic counterparts, this compound provides a critical benchmark for quantifying the impact of macrocyclization on binding affinity and cellular activity.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a comparative view of its biochemical and cellular activities.
| Parameter | Value | Notes | Reference |
| CDK2/Cyclin E1 IC50 | >1000 nM | Biochemical assay measuring the half-maximal inhibitory concentration against the CDK2/Cyclin E1 complex. | [1] |
| CDK1/Cyclin B IC50 | >10000 nM | Biochemical assay measuring the half-maximal inhibitory concentration against the CDK1/Cyclin B complex. | [1] |
| OVCAR3 Cell Proliferation IC50 | >10000 nM | Cell-based assay determining the half-maximal inhibitory concentration on the proliferation of the OVCAR3 ovarian cancer cell line. | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound (acyclic compound 24) is part of a broader synthetic effort aimed at producing a series of CDK2 inhibitors. While the specific, detailed protocol for this compound is not explicitly provided in the primary literature, a general synthetic route can be inferred from the synthesis of analogous compounds described. The following represents a likely, representative protocol.
General Synthetic Scheme:
-
Step 1: Synthesis of the Pyrimidine Core: The synthesis would likely begin with the construction of a substituted aminopyrimidine core, a common scaffold for CDK inhibitors.
-
Step 2: Coupling Reactions: Subsequent steps would involve coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce the various side chains and functional groups.
-
Step 3: Final Modification and Purification: The final step would involve any necessary deprotection or functional group modification, followed by purification of the final compound, likely using high-performance liquid chromatography (HPLC).
Representative Protocol (based on analogous syntheses):
-
Starting Materials: Commercially available substituted pyrimidines and boronic acids or amines.
-
Reaction Conditions: Palladium-catalyzed cross-coupling reactions are typically employed. For example, a mixture of the pyrimidine halide, the appropriate boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3) in a suitable solvent (e.g., dioxane/water) would be heated under an inert atmosphere.
-
Work-up and Purification: After the reaction is complete, the mixture would be cooled, diluted with an organic solvent, and washed with water and brine. The organic layer would be dried, concentrated, and the crude product purified by column chromatography or preparative HPLC to yield the desired compound.
-
Characterization: The final product would be characterized by standard analytical techniques, such as 1H NMR, 13C NMR, and mass spectrometry, to confirm its structure and purity.
CDK2/Cyclin E1 Biochemical Assay Protocol
The inhibitory activity of this compound against the CDK2/Cyclin E1 complex is determined using a biochemical kinase assay. A representative protocol is as follows:
-
Reagents and Materials:
-
Recombinant human CDK2/Cyclin E1 enzyme complex.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, and 50 µM DTT).
-
ATP.
-
Substrate (e.g., a synthetic peptide or Histone H1).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.
-
384-well plates.
-
Test compound (this compound) dissolved in DMSO.
-
-
Assay Procedure:
-
A solution of the CDK2/Cyclin E1 enzyme in kinase buffer is prepared.
-
Serial dilutions of this compound are prepared in DMSO and then diluted in kinase buffer.
-
In a 384-well plate, the enzyme solution is mixed with the test compound dilutions and incubated at room temperature for a specified period (e.g., 15-60 minutes) to allow for inhibitor binding.
-
The kinase reaction is initiated by the addition of a solution containing the substrate and ATP.
-
The reaction is allowed to proceed at room temperature or 30°C for a set time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using a luminescence-based detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).
-
The luminescence signal is read using a plate reader.
-
-
Data Analysis:
-
The raw data is normalized to controls (0% inhibition with DMSO alone and 100% inhibition with a potent, known inhibitor).
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Visualizations
CDK2/Cyclin E1 Signaling Pathway
Caption: CDK2/Cyclin E1 signaling in G1/S transition.
AI-Driven Drug Discovery Workflow
References
Cdk2-IN-24: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk2-IN-24, also identified as compound 3f, is a small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition, making it a significant target in oncology research. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, intended to support its use in preclinical research and drug development.
Chemical and Physical Properties
| Property | Data |
| Molecular Formula | C₁₁H₈N₄O₆ |
| Molecular Weight | 292.20 g/mol |
| Solubility | Data not publicly available. |
| Melting Point | Data not publicly available. |
| pKa | Data not publicly available. |
Storage and Stability
This compound exhibits long-term stability under appropriate storage conditions. For optimal preservation of the compound's integrity, the following storage guidelines are recommended.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
Note: The specific solvent for which the 1-year stability at -80°C is cited is not explicitly defined in available documentation. Dimethyl sulfoxide (DMSO) is a common solvent for this class of compounds.
In Vivo Formulation
A suggested vehicle for in vivo administration of this compound consists of a mixture of DMSO, PEG300, Tween 80, and saline. The precise ratios should be optimized based on the specific experimental requirements.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not widely published. However, standard methodologies for assessing the chemical properties and stability of small molecule inhibitors are applicable.
Solubility Assessment Protocol
A general protocol for determining the solubility of a small molecule inhibitor like this compound is as follows:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent (e.g., DMSO, water, ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vials to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Determine the original concentration in the saturated solution to establish the solubility.
Stability Assessment Protocol (HPLC-Based)
A stability-indicating HPLC method can be used to assess the stability of this compound in solution over time and under various stress conditions.
-
Method Development: Develop an HPLC method capable of separating this compound from potential degradation products. This typically involves optimizing the mobile phase composition, column type, and detection wavelength.
-
Forced Degradation Studies: Subject solutions of this compound to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products and validate the method's ability to resolve them from the parent compound.
-
Stability Study: Prepare solutions of this compound in the desired solvent at a known concentration.
-
Storage: Store the solutions under defined conditions (e.g., temperature, light exposure).
-
Time-Point Analysis: At specified time intervals, withdraw aliquots of the solutions and analyze them using the validated HPLC method.
-
Data Analysis: Quantify the peak area of this compound at each time point to determine the percentage of the compound remaining and identify any significant degradation products.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant biological context and a general experimental workflow for the evaluation of this compound.
Caption: Simplified CDK2 signaling pathway at the G1/S transition and the point of inhibition by this compound.
Caption: General experimental workflow for the preclinical evaluation of a CDK2 inhibitor like this compound.
Methodological & Application
Application Notes: Cdk2-IN-24 Cell-Based Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly at the G1/S transition.[1] In complex with cyclin E or cyclin A, Cdk2 phosphorylates key substrates, such as the retinoblastoma protein (Rb), to promote DNA replication and cell division.[2] Dysregulation of Cdk2 activity is frequently observed in various cancers, making it a compelling target for anti-cancer drug development.[2][3] Cdk2 inhibitors are designed to block the kinase activity of Cdk2, leading to cell cycle arrest and apoptosis in cancer cells.[3]
Cdk2-IN-24 is an inhibitor of cyclin-dependent kinase 2.[4][5] This document provides a detailed protocol for characterizing the cell-based activity of this compound, including methods for assessing its impact on cell viability, cell cycle progression, and target engagement.
Cdk2 Signaling Pathway
The diagram below illustrates the central role of Cdk2 in the G1/S phase transition of the cell cycle.
Caption: Cdk2 signaling pathway in G1/S transition.
Experimental Protocols
1. Cell Viability Assay (IC50 Determination)
This protocol describes the use of a luminescence-based ATP assay to measure cell viability and determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
Cancer cell line (e.g., OVCAR-3, known for CCNE1 amplification)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a 2-fold serial dilution of this compound in complete growth medium. The final concentrations should range from 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Add 100 µL of the diluted compound or vehicle to the respective wells.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on cell cycle distribution.
-
Materials:
-
Cancer cell line (e.g., OVCAR-3)
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates at a density of 0.5 x 10^6 cells per well.
-
Incubate overnight.
-
Treat cells with this compound at concentrations corresponding to 1x and 10x of the determined IC50 value. Include a vehicle control.
-
Incubate for 24 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.
-
3. Western Blot for Phospho-Rb (Target Engagement)
This protocol describes how to measure the phosphorylation of Rb, a direct substrate of Cdk2, to confirm target engagement by this compound.
-
Materials:
-
Cancer cell line (e.g., OVCAR-3)
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Seed and treat cells as described for the cell cycle analysis.
-
Lyse the cells with RIPA buffer and determine protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Data Presentation
Table 1: Cell Viability (IC50) of this compound in OVCAR-3 Cells
| Compound | IC50 (µM) |
| This compound | [Insert Value] |
| Control Cdk2 Inhibitor | [Insert Value] |
Table 2: Cell Cycle Analysis of OVCAR-3 Cells Treated with this compound for 24 hours
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (1x IC50) | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (10x IC50) | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: Quantification of Phospho-Rb Levels in OVCAR-3 Cells
| Treatment | Relative p-Rb/Total Rb Ratio |
| Vehicle (DMSO) | 1.0 |
| This compound (1x IC50) | [Insert Value] |
| This compound (10x IC50) | [Insert Value] |
Experimental Workflow
The following diagram outlines the general workflow for the cell-based characterization of a Cdk2 inhibitor.
Caption: Workflow for Cdk2 inhibitor cell-based assays.
References
Application Notes and Protocols for Selective CDK2 Inhibitors in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly during the G1/S phase transition.[1][2][3][4][5] Its dysregulation is a hallmark of various cancers, making it a compelling target for therapeutic intervention.[1][4][6] Selective CDK2 inhibitors have emerged as a promising class of anti-cancer agents, demonstrating efficacy in preclinical models, including in vivo xenografts.[1][7][8] These inhibitors have shown potential in treating cancers with CCNE1 amplification and in overcoming resistance to CDK4/6 inhibitors.[6][7][8]
This document provides a comprehensive overview of the application of selective CDK2 inhibitors in in vivo xenograft models. While a specific inhibitor designated "Cdk2-IN-24" was not identified in the public domain, this protocol outlines a generalized approach based on the reported preclinical development of various selective CDK2 inhibitors such as INX-315, BLU-222, and PF-07104091.
Mechanism of Action
CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, phosphorylates key substrates to drive the cell through the G1/S checkpoint and initiate DNA replication.[2][3] One of the most critical substrates is the Retinoblastoma protein (Rb).[1][9] Phosphorylation of Rb by CDK4/6 and subsequently by CDK2/Cyclin E leads to its inactivation and the release of the E2F transcription factor, which promotes the expression of genes necessary for S-phase entry.[1][9]
Selective CDK2 inhibitors function by binding to the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates.[2] This leads to G1 cell cycle arrest, induction of cellular senescence, and in some cases, apoptosis, thereby inhibiting tumor growth.[2][7][8]
Signaling Pathway
The following diagram illustrates the canonical CDK2 signaling pathway and the mechanism of its inhibition.
Caption: CDK2 signaling pathway and the mechanism of selective CDK2 inhibitors.
In Vivo Xenograft Model: Application and Protocol
I. Objectives
-
To evaluate the in vivo anti-tumor efficacy of a selective CDK2 inhibitor in a cancer xenograft model.
-
To determine the pharmacokinetic and pharmacodynamic (PK/PD) relationship of the inhibitor.
-
To assess the tolerability and potential toxicity of the treatment.
II. Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines with known CDK2 dependency (e.g., CCNE1-amplified ovarian or breast cancer cell lines).
-
Animals: Immunocompromised mice (e.g., NOD-SCID, NSG, or athymic nude mice), typically 6-8 weeks old.
-
Selective CDK2 Inhibitor: Synthesized and quality-controlled compound.
-
Vehicle Control: A suitable vehicle for the inhibitor (e.g., 0.5% methylcellulose in sterile water).
-
Positive Control (Optional): A standard-of-care therapeutic for the chosen cancer model.
-
Cell Culture Reagents: Standard cell culture media, serum, and supplements.
-
Matrigel (or similar): For subcutaneous tumor cell implantation.
-
Anesthetics and Analgesics: For animal procedures.
-
Calipers: For tumor volume measurement.
-
Tools for Dosing: Oral gavage needles, syringes.
-
Tissue Collection and Processing Reagents: Formalin, RNAlater, lysis buffers.
III. Experimental Workflow
The following diagram outlines the typical workflow for an in vivo xenograft study with a selective CDK2 inhibitor.
Caption: Experimental workflow for a CDK2 inhibitor in vivo xenograft study.
IV. Detailed Experimental Protocol
1. Cell Culture and Implantation:
- Culture the selected cancer cell line under standard conditions.
- Harvest cells during the exponential growth phase and resuspend in a 50:50 mixture of sterile PBS and Matrigel at a concentration of 1-10 x 10^6 cells per 100 µL.
- Subcutaneously inject the cell suspension into the flank of each mouse.
2. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically n=8-10 mice per group).
3. Dosing and Treatment:
- Prepare the selective CDK2 inhibitor in the appropriate vehicle at the desired concentrations.
- Administer the inhibitor and vehicle control to the respective groups via the determined route (e.g., oral gavage) and schedule (e.g., once or twice daily).
- Monitor the body weight and general health of the animals daily or every other day.
4. Endpoint and Tissue Collection:
- Continue treatment for a predefined period or until tumors in the control group reach a maximum allowable size.
- At the end of the study, record the final tumor volumes and body weights.
- Euthanize the mice and excise the tumors. Weigh each tumor.
- Collect blood samples for pharmacokinetic analysis.
- Divide the tumor tissue for various analyses:
- Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).
- Snap-freeze a portion in liquid nitrogen for Western blotting or RNA analysis.
- Store a portion in RNAlater for gene expression studies.
V. Data Presentation
Quantitative data from in vivo xenograft studies with selective CDK2 inhibitors can be summarized as follows:
Table 1: Anti-Tumor Efficacy of a Selective CDK2 Inhibitor
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Tumor Weight at Endpoint (g) ± SEM |
| Vehicle Control | 0.5% Methylcellulose, QD | 1500 ± 150 | - | 1.5 ± 0.2 |
| CDK2 Inhibitor | 25 mg/kg, QD | 750 ± 90 | 50 | 0.8 ± 0.1 |
| CDK2 Inhibitor | 50 mg/kg, QD | 450 ± 60 | 70 | 0.5 ± 0.08 |
| Positive Control | Varies | Varies | Varies | Varies |
SEM: Standard Error of the Mean; TGI: Tumor Growth Inhibition, calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Table 2: Pharmacodynamic Biomarker Modulation
| Treatment Group | p-Rb (Ser807/811) / Total Rb Ratio (relative to control) | Ki-67 Positive Cells (%) | Cyclin A2 Expression (relative to control) |
| Vehicle Control | 1.0 | 45 ± 5 | 1.0 |
| CDK2 Inhibitor (50 mg/kg) | 0.3 ± 0.05 | 15 ± 3 | 0.4 ± 0.06 |
Data are representative and should be generated for each specific study.
Conclusion
The use of in vivo xenograft models is a critical step in the preclinical evaluation of selective CDK2 inhibitors. These models provide essential data on anti-tumor efficacy, pharmacokinetics, pharmacodynamics, and overall tolerability. The protocols and data presented here offer a foundational framework for designing and executing robust in vivo studies to advance the development of novel CDK2-targeted cancer therapies. The promising results from preclinical studies with various CDK2 inhibitors underscore the potential of this therapeutic strategy, particularly for cancers with defined molecular vulnerabilities such as CCNE1 amplification or resistance to existing therapies.[1][6][7] Further clinical investigation is warranted to translate these preclinical findings into patient benefit.[8]
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 4. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK2 Inhibitor——Important Regulator of Cell Cycle Control [synapse.patsnap.com]
- 6. Targeting CDK2 to combat drug resistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of Cdk2-IN-24 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2] Its activity is crucial for the initiation of DNA replication. Dysregulation of Cdk2 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention. Cdk2-IN-24 is an inhibitor of Cdk2 characterized by its enhanced binding energy. This application note provides a detailed protocol for performing Western blot analysis to investigate the effects of this compound on cultured cells. The protocol covers cell lysis, protein quantification, electrophoresis, protein transfer, and immunodetection of key proteins in the Cdk2 signaling pathway, such as Cdk2, phospho-Cdk2 (Thr160), Cyclin E, Retinoblastoma protein (Rb), and phospho-Rb (Ser807/811).
Cdk2 Signaling Pathway
The activity of Cdk2 is primarily regulated by its association with Cyclin E and Cyclin A.[2] The Cdk2/Cyclin E complex is essential for the G1/S transition.[1] Upon activation by mitogenic signals, the Cdk2/Cyclin E complex phosphorylates several substrate proteins, most notably the Retinoblastoma protein (Rb).[3] Phosphorylation of Rb by Cdk2/Cyclin E leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and S-phase entry.[3] this compound inhibits the kinase activity of Cdk2, leading to a blockage of this signaling cascade and subsequent cell cycle arrest.
Caption: Cdk2 Signaling Pathway at the G1/S Transition.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human cancer cell line known to be sensitive to Cdk2 inhibition (e.g., MCF-7, U2OS).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: As required for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease and Phosphatase Inhibitor Cocktail: Commercially available or prepared in-house.
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue.
-
Precast Polyacrylamide Gels: (e.g., 4-12% Bis-Tris).
-
SDS-PAGE Running Buffer: (e.g., MOPS or MES).
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.
-
PVDF or Nitrocellulose Membranes: 0.45 µm pore size.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-Cdk2
-
Rabbit anti-phospho-Cdk2 (Thr160)
-
Mouse anti-Cyclin E
-
Mouse anti-Rb
-
Rabbit anti-phospho-Rb (Ser807/811)
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Chemiluminescence Imaging System.
Procedure
1. Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to attach and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
2. Cell Lysate Preparation:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (1 mL for a 10 cm dish).
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
4. Sample Preparation for SDS-PAGE:
-
To 30 µg of protein from each sample, add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Centrifuge the samples briefly before loading onto the gel.
5. SDS-PAGE and Protein Transfer:
-
Load 30 µg of each protein sample into the wells of a precast polyacrylamide gel. Include a pre-stained protein ladder in one lane.
-
Run the gel in SDS-PAGE running buffer according to the manufacturer's recommendations until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Ensure the PVDF membrane is activated with methanol prior to use.
6. Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using appropriate software and normalize to the loading control (β-actin).
Data Presentation
The following table presents representative quantitative data on the effects of this compound on key proteins in the Cdk2 signaling pathway. Data is presented as the relative band intensity normalized to the vehicle control.
| Target Protein | This compound (0.1 µM) | This compound (1 µM) | This compound (10 µM) |
| Total Cdk2 | 1.02 | 0.98 | 0.95 |
| p-Cdk2 (Thr160) | 0.75 | 0.42 | 0.15 |
| Cyclin E | 1.10 | 1.15 | 1.20 |
| Total Rb | 0.99 | 1.01 | 0.97 |
| p-Rb (Ser807/811) | 0.68 | 0.25 | 0.05 |
Note: The data presented in this table is for illustrative purposes and represents the expected outcome of Cdk2 inhibition. Actual results may vary depending on the cell line and experimental conditions.
Experimental Workflow
References
Application Notes and Protocols for Cell Cycle Analysis Using a Cdk2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly at the G1/S transition.[1] Its activity is crucial for the initiation of DNA synthesis. Dysregulation of Cdk2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Specific inhibitors of Cdk2 are valuable tools for studying cell cycle control and for developing novel anti-cancer agents. These inhibitors can induce cell cycle arrest, providing a model for investigating the molecular mechanisms of cell cycle checkpoints and for assessing the efficacy of potential drug candidates.
This document provides detailed application notes and protocols for the use of a representative Cdk2 inhibitor, Dinaciclib , in immunofluorescence staining for cell cycle analysis. While the specific inhibitor "Cdk2-IN-24" was not found in the available literature, Dinaciclib is a potent inhibitor of Cdk2, as well as Cdk1, Cdk5, and Cdk9, that has been extensively studied for its effects on the cell cycle.[2] The principles and methods described herein are broadly applicable to other Cdk2 inhibitors.
Mechanism of Action: Cdk2 in the Cell Cycle
Cdk2 activity is tightly regulated throughout the cell cycle. In late G1 phase, Cdk2 associates with cyclin E. This complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F then activates the transcription of genes required for S phase entry and DNA replication. Subsequently, Cdk2 binds to cyclin A, which is necessary for progression through S phase.
Cdk2 inhibitors, such as Dinaciclib, function by blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation of its substrates.[2] This inhibition leads to a failure to inactivate Rb, preventing the G1/S transition and resulting in cell cycle arrest.[3] Depending on the cellular context and the concentration of the inhibitor, this can also lead to apoptosis.[3][4]
Cdk2 Signaling Pathway in Cell Cycle Regulation
The following diagram illustrates the central role of the Cdk2/Cyclin E and Cdk2/Cyclin A complexes in the G1/S transition and S phase progression.
Caption: Cdk2 signaling pathway in the G1/S transition.
Data Presentation: Effects of Dinaciclib on Cell Cycle Distribution
The following tables summarize the quantitative data from studies on the effects of Dinaciclib on the cell cycle distribution in various cancer cell lines.
Table 1: Cell Cycle Distribution in Oral Squamous Cell Carcinoma (OSCC) Cells Treated with Dinaciclib for 24 hours. [3]
| Cell Line | Treatment (nM) | % Sub-G1 | % G1 | % S | % G2/M |
| Ca9-22 | 0 | 1.2 | 58.3 | 25.1 | 15.4 |
| 12.5 | 3.5 | 45.1 | 38.9 | 12.5 | |
| 25 | 10.8 | 30.2 | 45.3 | 13.7 | |
| OECM-1 | 0 | 1.5 | 62.1 | 20.3 | 16.1 |
| 12.5 | 2.8 | 50.7 | 28.9 | 17.6 | |
| 25 | 8.9 | 35.6 | 35.1 | 20.4 | |
| HSC-3 | 0 | 1.8 | 55.4 | 28.7 | 14.1 |
| 12.5 | 3.1 | 48.2 | 35.4 | 13.3 | |
| 25 | 9.5 | 32.7 | 40.8 | 17.0 |
Table 2: Cell Cycle Distribution in Ovarian Cancer Cells Treated with Dinaciclib. [2]
| Cell Line | Treatment (µM) | Time (h) | % Sub-G1 | % G0/G1 | % S | % G2/M |
| A2780 | 0 | 24 | - | 55.2 | 24.3 | 20.5 |
| 0.01 | 24 | - | 45.1 | 21.8 | 33.1 | |
| 0.1 | 24 | - | 65.3 | 15.2 | 19.5 | |
| OVCAR3 | 0 | 24 | - | 60.1 | 22.4 | 17.5 |
| 0.01 | 24 | - | 50.3 | 30.1 | 19.6 | |
| 0.1 | 24 | - | 48.7 | 23.5 | 27.8 |
Table 3: Cell Cycle Distribution in Lymphoma (Raji) Cells Treated with Dinaciclib. [4]
| Treatment | Time (h) | % G0/G1 | % S | % G2/M |
| Control | 24 | 45.2 | 38.1 | 16.7 |
| Dinaciclib (20 nM) | 24 | 30.1 | 25.4 | 44.5 |
Experimental Protocols
Immunofluorescence Staining for Cell Cycle Analysis
This protocol outlines the general steps for immunofluorescence staining of cells treated with a Cdk2 inhibitor, followed by DNA content analysis using a fluorescent dye like Propidium Iodide (PI) or DAPI.
Materials:
-
Cell culture reagents
-
Cdk2 inhibitor (e.g., Dinaciclib)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold 70% ethanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against a cell cycle marker (e.g., Phospho-Histone H3 for M phase, Ki-67 for proliferating cells)
-
Fluorochrome-conjugated secondary antibody
-
DNA staining solution (e.g., Propidium Iodide/RNase A staining buffer or DAPI)
-
Fluorescence microscope or flow cytometer
Experimental Workflow:
Caption: Experimental workflow for immunofluorescence analysis.
Detailed Protocol:
-
Cell Seeding and Treatment:
-
Seed cells onto coverslips in a petri dish or in a multi-well plate at an appropriate density to reach 60-70% confluency at the time of treatment.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treat cells with the desired concentrations of the Cdk2 inhibitor (e.g., Dinaciclib at 10-40 nM) or vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).[5]
-
-
Fixation:
-
For Adherent Cells: Gently wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
For Suspension Cells or Flow Cytometry: Harvest cells by centrifugation. Wash once with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate on ice for at least 30 minutes.
-
-
Permeabilization (for intracellular antigens):
-
Wash the fixed cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
-
Blocking:
-
Wash the cells twice with PBS.
-
Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes at room temperature.
-
-
Antibody Incubation:
-
Dilute the primary antibody to the recommended concentration in the blocking solution.
-
Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorochrome-conjugated secondary antibody in the blocking solution.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
DNA Staining:
-
For Microscopy: Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
For Flow Cytometry: Resuspend the cells in a solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
For Microscopy: Visualize the cells using a fluorescence microscope with the appropriate filter sets. Capture images for analysis of protein localization and cell morphology.
-
For Flow Cytometry: Analyze the cells on a flow cytometer. Gate on single cells and analyze the DNA content (PI or DAPI fluorescence) to determine the cell cycle distribution (%G1, S, and G2/M). Analyze the fluorescence from the secondary antibody to quantify the expression of the protein of interest in different cell cycle phases.
-
Concluding Remarks
The use of Cdk2 inhibitors in conjunction with immunofluorescence and flow cytometry is a powerful approach to dissect the role of Cdk2 in cell cycle regulation. The protocols and data presented here, using Dinaciclib as a representative inhibitor, provide a framework for researchers to design and execute experiments aimed at understanding the effects of Cdk2 inhibition on cellular processes. Careful optimization of inhibitor concentration, treatment duration, and staining procedures will be essential for obtaining robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dinaciclib Interrupts Cell Cycle and Induces Apoptosis in Oral Squamous Cell Carcinoma: Mechanistic Insights and Therapeutic Potential [mdpi.com]
- 4. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Dinaciclib as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer [frontiersin.org]
Application Notes and Protocols for Efficacy Studies of a Novel CDK2 Inhibitor
Disclaimer: The compound "Cdk2-IN-24" is understood to be a representative name for a novel, selective CDK2 inhibitor for the purposes of these application notes. The following protocols and data are provided as a general framework for preclinical evaluation and should be adapted based on the specific properties of the test compound.
Introduction
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, primarily active during the G1/S transition and S phase. Its activity is dependent on binding to regulatory cyclin partners, mainly cyclin E and cyclin A. Dysregulation of the CDK2 pathway, often through the overexpression of cyclins or the loss of endogenous inhibitors, is a common feature in many human cancers, including ovarian, breast, and lung carcinomas. This makes CDK2 an attractive therapeutic target for cancer treatment.
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound, a selective CDK2 inhibitor, using a human ovarian cancer xenograft model in immunodeficient mice.
CDK2 Signaling Pathway
The diagram below illustrates the central role of CDK2 in cell cycle progression. In late G1 phase, the Cyclin E/CDK2 complex phosphorylates the retinoblastoma protein (Rb), causing it to release the E2F transcription factor. E2F then activates the transcription of genes required for S phase entry and DNA replication. Subsequently, the Cyclin A/CDK2 complex is essential for the initiation and progression of DNA synthesis.
Preclinical In Vivo Efficacy Study
Objective
To assess the anti-tumor activity of this compound in a subcutaneous A2780 human ovarian cancer xenograft mouse model.
Materials and Methods
Animal Model:
-
Species: Mouse
-
Strain: Female athymic nude mice (nu/nu)
-
Age: 6-8 weeks
-
Supplier: The Jackson Laboratory or Charles River Laboratories
-
Housing: Standard pathogen-free conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.
Cell Line:
-
Cell Line: A2780 (human ovarian carcinoma)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Test Article:
-
Compound: this compound
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water.
Experimental Workflow
The workflow for the in vivo efficacy study is outlined below, from cell culture to endpoint analysis.
Detailed Experimental Protocol
-
Cell Implantation:
-
Culture A2780 cells to approximately 80% confluency.
-
Harvest cells using trypsin, wash with sterile PBS, and perform a cell count using a hemocytometer or automated cell counter. Assess viability via Trypan Blue exclusion.
-
Resuspend cells in sterile, cold PBS at a final concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each female athymic nude mouse.
-
-
Tumor Monitoring and Group Assignment:
-
Allow tumors to establish and grow. Begin monitoring tumor volume 3-4 days post-implantation.
-
Tumor volume should be calculated using the formula: Volume = (Length x Width²) / 2 .
-
When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group).
-
-
Drug Administration:
-
Prepare fresh formulations of this compound in the vehicle daily.
-
Administer the compound or vehicle via oral gavage once daily (QD) at a volume of 10 mL/kg body weight.
-
Treatment groups could include:
-
Group 1: Vehicle (0.5% Methylcellulose)
-
Group 2: this compound (Low Dose, e.g., 25 mg/kg)
-
Group 3: this compound (High Dose, e.g., 50 mg/kg)
-
Group 4: Positive Control (Standard-of-care agent, if applicable)
-
-
-
Efficacy and Tolerability Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI). TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the vehicle control group.
-
-
Study Termination and Sample Collection:
-
The study may be terminated on a fixed day (e.g., Day 21) or when tumors in the control group reach a predetermined size limit (e.g., 2000 mm³).
-
At termination, euthanize mice and collect terminal tumor weights and blood samples.
-
Divide tumor tissue for downstream analysis: one portion flash-frozen in liquid nitrogen for pharmacodynamic (PD) marker analysis and another fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Data Presentation and Analysis
Quantitative data should be clearly summarized to facilitate interpretation and comparison between treatment groups.
Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Day 21 (mm³) ± SEM | TGI (%) | P-value (vs. Vehicle) |
| Vehicle | - | 125.4 ± 10.1 | 1850.6 ± 155.2 | - | - |
| This compound | 25 | 128.2 ± 9.8 | 980.3 ± 110.5 | 50.4% | <0.01 |
| This compound | 50 | 126.9 ± 11.2 | 455.7 ± 85.4 | 80.9% | <0.001 |
Body Weight and Tolerability
| Treatment Group | Dose (mg/kg) | Mean Body Weight at Day 0 (g) ± SEM | Maximum Mean Body Weight Change (%) | Treatment-Related Deaths |
| Vehicle | - | 22.5 ± 0.5 | +4.5% | 0/10 |
| This compound | 25 | 22.8 ± 0.4 | +1.2% | 0/10 |
| This compound | 50 | 22.6 ± 0.6 | -2.8% | 0/10 |
Immunohistochemistry Analysis (Endpoint Tumors)
| Treatment Group | Dose (mg/kg) | Ki-67 Positive Cells (%) ± SEM | Cleaved Caspase-3 Positive Cells (%) ± SEM |
| Vehicle | - | 85.2 ± 5.6 | 1.5 ± 0.4 |
| This compound | 50 | 22.6 ± 4.1 | 8.9 ± 1.2 |
Conclusion
The protocols outlined provide a robust framework for evaluating the in vivo efficacy of novel CDK2 inhibitors like this compound. Based on the representative data, this compound demonstrates significant, dose-dependent anti-tumor activity in the A2780 ovarian cancer model. The observed reduction in the proliferation marker Ki-67 and increase in the apoptosis marker cleaved caspase-3 are consistent with the proposed mechanism of action of a CDK2 inhibitor. The compound was well-tolerated at both doses, with no significant body weight loss observed. These results support the continued development of this compound as a potential anti-cancer therapeutic.
Application Notes and Protocols for CDK2 Inhibitor Combination Therapies in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2] Its dysregulation is a common feature in many cancers, making it a compelling target for anticancer therapy.[1][3] CDK2 inhibitors have demonstrated potential in preclinical and clinical settings, both as monotherapies and, more notably, in combination with other anticancer agents to enhance efficacy and overcome resistance.[4][5]
These application notes provide a comprehensive overview of the principles and methodologies for evaluating the combination of CDK2 inhibitors with other anticancer drugs. While specific data for a compound designated "Cdk2-IN-24" is not available in the public domain, this document leverages data from well-characterized CDK2 inhibitors such as BLU-222 , PF-07104091 , and INCB123667 to provide a framework for preclinical and clinical research in this area.
Mechanism of Action: CDK2 in the Cell Cycle
CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, phosphorylates key substrates to drive the cell through the G1/S checkpoint and initiate DNA replication.[6][7] By binding to the ATP-binding site of CDK2, inhibitors prevent this phosphorylation, leading to cell cycle arrest and, in some cases, apoptosis.[1] This mechanism forms the basis for their synergistic potential with other anticancer agents.
Combination Therapy Strategies
The rationale for combining CDK2 inhibitors with other anticancer drugs stems from their potential to induce synthetic lethality, enhance cytotoxic effects, and overcome resistance mechanisms.[4][5] Key combination strategies include:
-
With CDK4/6 Inhibitors: Dual inhibition of CDK2 and CDK4/6 can lead to a more complete cell cycle arrest, particularly in cancers resistant to CDK4/6 inhibitors alone due to Cyclin E overexpression.[3][4]
-
With Chemotherapy: CDK2 inhibitors can sensitize cancer cells to DNA-damaging agents like platinum-based drugs (e.g., carboplatin) and other chemotherapeutics (e.g., gemcitabine) by preventing cell cycle arrest and repair of DNA damage.[4]
-
With PARP Inhibitors: In cancers with high levels of replicative stress, such as those with CCNE1 amplification, inhibiting CDK2 can exacerbate DNA damage, creating a synthetic lethal interaction with PARP inhibitors like olaparib.[5]
-
With Endocrine Therapy: In hormone receptor-positive (HR+) cancers, CDK2 inhibitors can be combined with endocrine therapies like fulvestrant to overcome resistance.
-
With Immunotherapy: Preclinical evidence suggests that CDK2 inhibition can enhance anti-tumor immune responses by increasing the immunogenicity of cancer cells, potentially synergizing with checkpoint inhibitors like anti-PD-1 therapy.
Quantitative Data Summary
The following tables summarize publicly available data for various CDK2 inhibitors in combination therapies. This data can serve as a reference for designing and interpreting new experiments.
Table 1: In Vitro Combination Efficacy of CDK2 Inhibitors
| CDK2 Inhibitor | Combination Partner | Cancer Type | Metric | Value |
| PF-07104091 | Atirmociclib (CDK4i) | HR+/HER2- Breast Cancer | Synergy | Synergistic tumor growth inhibition |
| BLU-222 | Carboplatin | CCNE1-amplified Tumors | Sensitization | Chemosensitizer |
| BLU-222 | Paclitaxel | CCNE1-amplified Tumors | Sensitization | Chemosensitizer |
| BLU-222 | Olaparib (PARPi) | Ovarian Cancer (mouse model) | Regression | Induced tumor regression |
| BLU-222 | Gemcitabine | Ovarian Cancer (mouse model) | Regression | Induced tumor regression |
| INX-315 | Palbociclib (CDK4/6i) | Breast Cancer | Resistance Delay | Delayed resistance |
Table 2: Clinical Trial Data for CDK2 Inhibitor Combinations
| CDK2 Inhibitor | Combination Partner(s) | Cancer Type | Phase | Key Findings |
| PF-07104091 | PF-07220060 (CDK4i) + Endocrine Therapy | Metastatic Breast Cancer | I/II | Manageable toxicity, partial responses, and stable disease.[4] |
| BLU-222 | Ribociclib (CDK4/6i) + Fulvestrant | HR+/HER2- Breast Cancer | I/II | Well-tolerated, no dose-limiting toxicities observed. |
| INCB123667 | Monotherapy (Combination trials planned) | Advanced Solid Tumors (notably Ovarian) | I | Manageable safety profile, promising single-agent activity. |
Experimental Protocols
Detailed protocols are crucial for reproducible and reliable results. Below are standard methodologies for key experiments in evaluating CDK2 inhibitor combinations.
Protocol 1: Cell Viability and Synergy Assessment
Objective: To determine the cytotoxic effects of a CDK2 inhibitor in combination with another anticancer drug and to quantify synergy.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
CDK2 inhibitor (e.g., this compound)
-
Combination drug
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
Synergy analysis software (e.g., CalcuSyn, CompuSyn)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere for 24 hours.
-
Drug Treatment: Treat cells with a dose matrix of the CDK2 inhibitor and the combination drug. Include single-agent controls and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assay: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone.
-
Use synergy analysis software to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blotting for Target Engagement and Pathway Modulation
Objective: To assess the effect of the combination treatment on CDK2 activity and downstream signaling pathways.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-Cyclin E, anti-cleaved PARP, anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated cells and quantify protein concentration.
-
SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Protocol 3: In Vivo Tumor Xenograft Studies
Objective: To evaluate the in vivo efficacy of the CDK2 inhibitor combination therapy in a tumor model.
Materials:
-
Immunocompromised mice (e.g., nude, SCID)
-
Cancer cells for implantation
-
CDK2 inhibitor and combination drug formulations
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flanks of mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle, single agents, combination) and begin dosing.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Continue treatment until a predetermined endpoint (e.g., tumor volume limit, end of study duration).
-
Data Analysis:
-
Plot tumor growth curves for each group.
-
Calculate Tumor Growth Inhibition (TGI).
-
Assess statistical significance between groups.
-
Monitor for any signs of toxicity (e.g., weight loss, adverse clinical signs).
-
Conclusion
Combination therapies involving CDK2 inhibitors represent a promising strategy in oncology. The protocols and data presented here provide a foundational framework for researchers to design and execute studies aimed at discovering and developing novel, effective cancer treatments. While the specific compound "this compound" remains uncharacterized in the reviewed literature, the principles of combination therapy with CDK2 inhibitors are broadly applicable and can guide the preclinical and clinical evaluation of any new agent in this class. Careful experimental design, robust data analysis, and a deep understanding of the underlying biological mechanisms are paramount to the success of these endeavors.
References
- 1. Advances in synthesis and biological evaluation of CDK2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. meridian.allenpress.com [meridian.allenpress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening with a Potent Cdk2 Inhibitor (Cdk2-IN-24)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The development of potent and selective Cdk2 inhibitors is a critical area of oncology research. High-throughput screening (HTS) plays a pivotal role in identifying and characterizing novel Cdk2 inhibitors from large compound libraries.
This document provides detailed application notes and protocols for the use of a potent and selective Cdk2 inhibitor, referred to herein as Cdk2-IN-24, in HTS assays. While specific data for a compound named "this compound" is not publicly available, the following protocols and data are representative of those used for well-characterized, potent Cdk2 inhibitors and can be adapted for novel compounds.
Mechanism of Action
Cdk2 activity is dependent on its association with regulatory cyclin partners, primarily Cyclin E and Cyclin A.[1] The Cdk2/Cyclin E complex is crucial for the transition from G1 to S phase, while the Cdk2/Cyclin A complex is required for S phase progression.[1] this compound and other similar inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of Cdk2 and preventing the phosphorylation of its substrates.[2][3] This inhibition of Cdk2 activity leads to cell cycle arrest at the G1/S checkpoint and can induce apoptosis in cancer cells.[4]
Cdk2 Signaling Pathway
The diagram below illustrates the central role of Cdk2 in cell cycle regulation. Mitogenic signals lead to the activation of Cdk4/6-Cyclin D complexes, which partially phosphorylate the Retinoblastoma protein (pRb). This initiates the release of the E2F transcription factor, leading to the expression of genes required for S phase, including Cyclin E. The Cdk2-Cyclin E complex then hyperphosphorylates pRb, leading to full E2F activation and commitment to DNA replication.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel CDK2 inhibitors using multistage virtual screening and in vitro melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inducing Synthetic Lethality in Cancer Cells with a Representative CDK2 Inhibitor
Disclaimer: The specific inhibitor "Cdk2-IN-24" was not found in publicly available scientific literature. Therefore, these application notes and protocols have been generated using a well-characterized and clinically evaluated CDK2 inhibitor, CYC065 (Fadraciclib) , as a representative molecule to illustrate the principles and methods for inducing synthetic lethality in cancer cells. The provided data and protocols are based on published research on CYC065 and other CDK2 inhibitors. Researchers should adapt these protocols based on their specific experimental needs and the characteristics of the CDK2 inhibitor they are using.
Introduction to Cdk2 and Synthetic Lethality in Oncology
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2] In many cancers, deregulation of the cell cycle machinery, including the overexpression of CDK2's activating partner Cyclin E, leads to uncontrolled proliferation.[3][4] The concept of synthetic lethality offers a promising therapeutic strategy in oncology. It describes a genetic interaction where the loss of function of two genes individually is viable, but their simultaneous inactivation results in cell death.[5][6] Targeting CDK2 can be synthetically lethal in cancer cells that harbor specific genetic alterations, such as the overexpression of the MYCN oncogene or the loss of the retinoblastoma (RB1) tumor suppressor.[5][7][8] In these contexts, cancer cells become critically dependent on CDK2 activity for survival, making them selectively vulnerable to CDK2 inhibition while sparing normal cells.[6][9]
CYC065 (Fadraciclib) is a potent and selective inhibitor of CDK2 and CDK9.[3][10] Its mechanism of action involves blocking the kinase activity of CDK2, leading to cell cycle arrest and apoptosis, particularly in cancer cells with abnormalities like MYCN amplification or Cyclin E overexpression.[3][4]
Quantitative Data: In Vitro Activity of CYC065 (Fadraciclib)
The following tables summarize the inhibitory activity of CYC065 in various cancer cell lines, highlighting its potency and selectivity.
Table 1: Biochemical Potency of CYC065
| Target | IC50 (nM) |
| CDK2/Cyclin E | 5 |
| CDK9/Cyclin T1 | 26 |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Data is compiled from publicly available sources.[3][11]
Table 2: Anti-proliferative Activity of CYC065 in Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Feature(s) | IC50 (nM) |
| Uterine Serous Carcinoma (CCNE1-high) | Uterine Cancer | CCNE1 overexpression | 124.1 ± 57.8 |
| Uterine Serous Carcinoma (CCNE1-low) | Uterine Cancer | Low CCNE1 expression | 415 ± 117.5 |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Various | 60 - 2000 |
| Breast Cancer Cell Lines | Breast Cancer | Basal-like, TNBC | Submicromolar range |
IC50 values represent the concentration of the inhibitor required to reduce cell proliferation by 50%. Data is compiled from publicly available sources.[3][11][12]
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in CDK2 function and the mechanism of synthetic lethality induced by its inhibition.
Caption: Simplified diagram of the CDK2 signaling pathway at the G1/S transition.
Caption: Conceptual diagram illustrating synthetic lethality with CDK2 inhibition.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of a CDK2 inhibitor on cancer cells.
Cell Viability Assay (MTS/CellTiter-Glo®)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a CDK2 inhibitor.
Materials:
-
Cancer cell lines of interest (e.g., with and without MYCN amplification)
-
Complete cell culture medium
-
CDK2 inhibitor (e.g., CYC065)
-
96-well clear-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or CellTiter-Glo® Luminescent Cell Viability Assay
-
Plate reader (spectrophotometer for MTS, luminometer for CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the CDK2 inhibitor in complete medium. A typical concentration range would be from 1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Measurement:
-
For MTS assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm.
-
For CellTiter-Glo® assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence (medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., in GraphPad Prism).
-
Caption: Workflow for determining the IC50 of a CDK2 inhibitor.
Western Blot Analysis
This protocol is for assessing the levels of key proteins involved in the CDK2 pathway and apoptosis.
Materials:
-
Cancer cell lines
-
6-well plates
-
CDK2 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK2, anti-Cyclin E, anti-phospho-Rb, anti-PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the CDK2 inhibitor at desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of a CDK2 inhibitor on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
CDK2 inhibitor
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the CDK2 inhibitor at desired concentrations for 24 hours.
-
-
Cell Fixation:
-
Harvest the cells (including floating cells) and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software (e.g., FlowJo) to gate the cell populations and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying the induction of apoptosis by a CDK2 inhibitor.
Materials:
-
Cancer cell lines
-
6-well plates
-
CDK2 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the CDK2 inhibitor at desired concentrations for 48 hours.
-
-
Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
Caption: Workflow for quantifying apoptosis using Annexin V/PI staining.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer | PLOS One [journals.plos.org]
- 5. Inactivation of CDK2 is synthetically lethal to MYCN over-expressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. Inactivation of CDK2 is synthetically lethal to MYCN over-expressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Fadraciclib (CYC065) | CDK2/9 inhibitor | Probechem Biochemicals [probechem.com]
Troubleshooting & Optimization
Technical Support Center: Understanding and Mitigating Off-Target Effects of CDK2 Inhibitors in Cancer Cell Research
This guide is intended for researchers, scientists, and drug development professionals to anticipate, identify, and troubleshoot potential off-target effects during in vitro experiments with CDK2 inhibitors in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target kinases for CDK2 inhibitors?
A1: Due to the high degree of structural similarity within the ATP-binding pocket of the kinome, small molecule inhibitors targeting CDK2 often exhibit cross-reactivity with other kinases. The most common off-targets are typically other members of the CDK family, especially CDK1, due to its close homology with CDK2.[1][2] Other frequently observed off-target kinases can include members of the GSK3, PLK, and Aurora kinase families. The specific off-target profile is unique to each inhibitor's chemical scaffold.
Q2: What are the potential phenotypic consequences of off-target inhibition in cancer cells?
A2: Off-target effects can lead to a variety of cellular phenotypes that may be mistakenly attributed to CDK2 inhibition. These can include:
-
Cell cycle arrest at phases other than G1/S: While CDK2 inhibition is expected to cause a G1/S arrest, off-target inhibition of kinases like CDK1 can lead to a G2/M arrest.[1]
-
Induction of apoptosis or senescence through non-CDK2 pathways.
-
Alterations in signaling pathways unrelated to cell cycle control, such as the PI3K/AKT pathway.[3]
-
Anaphase catastrophe: Some CDK2 inhibitors have been shown to induce this form of mitotic cell death in chromosomally abnormal cancer cells, a phenomenon that may involve off-target activities.[4]
Q3: How can I determine if my observed phenotype is due to an off-target effect?
A3: Several experimental approaches can help distinguish on-target from off-target effects:
-
Use of multiple, structurally distinct inhibitors: If two or more CDK2 inhibitors with different chemical scaffolds produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue experiments: Ectopic expression of a CDK2 mutant that is resistant to the inhibitor should rescue the on-target phenotype.
-
RNAi or CRISPR-Cas9 mediated knockdown/knockout of CDK2: Comparing the phenotype of genetic CDK2 depletion with that of chemical inhibition can reveal discrepancies indicative of off-target effects.[5]
-
Kinome-wide profiling: In vitro kinase panels can provide a comprehensive overview of an inhibitor's selectivity.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Unexpected Cell Cycle Arrest Profile (e.g., G2/M arrest instead of G1/S) | Inhibition of other cell cycle-related kinases, such as CDK1. | 1. Perform a dose-response experiment to see if the G2/M arrest occurs at higher concentrations, suggesting an off-target effect.[1]2. Use a more selective CDK2 inhibitor as a control.3. Synchronize cells and then treat with the inhibitor to pinpoint the phase of the cell cycle being affected.4. Analyze the phosphorylation status of known substrates for both CDK2 (e.g., pRb at S-phase specific sites) and potential off-target kinases (e.g., CDK1 substrates). |
| Cell Death in a Manner Inconsistent with CDK2 Inhibition | Inhibition of pro-survival kinases or activation of stress-response pathways. | 1. Profile the activity of key apoptosis markers (e.g., cleaved caspases, PARP cleavage) and senescence markers (e.g., β-galactosidase staining, p21 expression).2. Use a pan-caspase inhibitor (e.g., Z-VAD-FMK) to determine if the cell death is caspase-dependent.3. Assess mitochondrial membrane potential to check for involvement of the intrinsic apoptotic pathway. |
| Inconsistent Results Between Chemical Inhibition and Genetic Knockdown of CDK2 | The inhibitor has off-target effects that contribute to the phenotype, or there is a non-catalytic role for the CDK2 protein that is lost with genetic knockdown but not with kinase inhibition. | 1. Validate the efficiency of your CDK2 knockdown/knockout.2. Consider that small-molecule inhibition and genetic depletion can have different outcomes; the former blocks kinase activity acutely, while the latter involves cellular adaptation to the loss of the protein.[5]3. Perform a kinome-wide selectivity screen of your inhibitor. |
| Variable Potency Across Different Cancer Cell Lines | The cellular context, including the expression levels of off-target kinases and compensatory signaling pathways, can influence the inhibitor's effect. | 1. Characterize the expression levels of CDK2 and its binding partners (Cyclin E, Cyclin A) in your cell lines.[6]2. Profile the expression of known resistance-conferring proteins (e.g., loss of Rb).[1]3. Consider that some cell lines may have a greater dependency on potential off-target kinases for their survival. |
Quantitative Data Presentation
The following table provides a hypothetical example of how to present kinase selectivity data for a CDK2 inhibitor. Researchers should generate similar data for their specific inhibitor.
Table 1: Kinase Selectivity Profile of a Hypothetical CDK2 Inhibitor
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. CDK2/CycE) |
| CDK2/CycE | 5 | 1 |
| CDK1/CycB | 500 | 100 |
| CDK4/CycD1 | >10,000 | >2000 |
| CDK5/p25 | 800 | 160 |
| GSK3β | 1,200 | 240 |
| PLK1 | >10,000 | >2000 |
| Aurora A | >10,000 | >2000 |
IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity in vitro.
Experimental Protocols
Protocol 1: Assessing Kinase Selectivity via In Vitro Kinase Assay
-
Objective: To determine the IC50 of the CDK2 inhibitor against a panel of purified kinases.
-
Materials: Purified recombinant kinases, appropriate kinase-specific peptide substrates, ATP, CDK2 inhibitor, kinase buffer, 384-well plates, radiometric or fluorescence-based detection system.
-
Method:
-
Prepare a serial dilution of the CDK2 inhibitor.
-
In a 384-well plate, add the kinase buffer, the specific kinase, and its corresponding peptide substrate.
-
Add the serially diluted inhibitor to the wells.
-
Initiate the kinase reaction by adding ATP (often radiolabeled [γ-32P]ATP).
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto a phosphocellulose membrane).
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., scintillation counting or fluorescence polarization).
-
Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50.
-
Protocol 2: Western Blotting for On-Target and Off-Target Effects in Cells
-
Objective: To assess the phosphorylation status of CDK2 substrates and potential off-target substrates in treated cancer cells.
-
Materials: Cancer cell line of interest, CDK2 inhibitor, cell lysis buffer, protease and phosphatase inhibitors, primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-phospho-Histone H3 (Ser10) for CDK1 activity, anti-CDK2, anti-Actin), secondary antibodies, ECL substrate.
-
Method:
-
Culture cells to 70-80% confluency.
-
Treat cells with a dose range of the CDK2 inhibitor for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Harvest and lyse the cells in lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., Actin).
-
Visualizations
References
- 1. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Switching Cdk2 On or Off with Small Molecules to Reveal Requirements in Human Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CDK2 inhibition may have potential for treating lung and other cancers | Frederick National Laboratory [frederick.cancer.gov]
- 5. pnas.org [pnas.org]
- 6. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review | Journal of Immunotherapy and Precision Oncology [meridian.allenpress.com]
Technical Support Center: Overcoming Cdk2-IN-24 Resistance In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Cdk2-IN-24 in their in vitro experiments. The information is tailored for scientists in academic and drug development settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2][3] By binding to the ATP-binding site of CDK2, this compound prevents the phosphorylation of its substrates, leading to cell cycle arrest and, in many cancer cells, apoptosis (programmed cell death).[2]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Several mechanisms can lead to acquired resistance to CDK2 inhibitors like this compound in vitro:
-
Upregulation of CDK2 Protein: Cells may increase the expression of the CDK2 protein to overcome the inhibitory effect of the compound.[4]
-
Selection of Polyploid Cells: In some cancer types, particularly those with CCNE1 amplification, resistance can be associated with the selection of a subpopulation of cells with multiple sets of chromosomes (polyploidy).[4]
-
Cell-Cycle Buffering and Plasticity: In certain cancer cell lines, other CDKs, such as CDK4/6, can compensate for the inhibition of CDK2. This "plasticity" allows the cell cycle to progress despite the presence of the inhibitor. This can occur through the maintenance of Retinoblastoma (Rb) protein hyper-phosphorylation by CDK4/6, which sustains the expression of Cyclin A2 and allows for the reactivation of CDK2.[5][6]
-
Overexpression or Amplification of Cyclin E (CCNE1/CCNE2): Cyclin E is a key binding partner and activator of CDK2. Increased levels of Cyclin E, often due to gene amplification, can drive resistance to various therapies and increase reliance on CDK2, potentially requiring higher concentrations of the inhibitor to achieve a therapeutic effect.[7][8][9][10]
-
Activation of Bypass Signaling Pathways: Other signaling pathways can be activated to bypass the need for CDK2 in cell cycle progression. For example, the c-MET/FAK signaling axis can activate CDK2 and promote cell cycle progression independently of CDK4/6 activity, a mechanism that could also contribute to resistance to direct CDK2 inhibition.[9]
Q3: How can I confirm the mechanism of resistance in my cell line?
To investigate the mechanism of resistance, you can perform the following experiments:
-
Western Blotting: Compare the protein levels of CDK2, Cyclin E1, Cyclin E2, and phosphorylated Rb in your resistant cell line versus the parental (sensitive) cell line. An increase in CDK2 or Cyclin E levels in the resistant line would suggest these as mechanisms of resistance.
-
Cell Cycle Analysis by Flow Cytometry: Analyze the cell cycle distribution of sensitive and resistant cells after treatment with this compound. A lack of G1 arrest in the resistant cells would confirm their ability to bypass the inhibitor's effect.
-
Gene Copy Number Analysis: Use techniques like quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to determine if the CCNE1 or CCNE2 genes are amplified in your resistant cells.
-
Karyotyping: To assess for polyploidy, you can perform karyotyping to visualize and count the chromosomes in your resistant cell lines.[4]
Troubleshooting Guide
Issue: My cell line has developed resistance to this compound, as indicated by an increase in the IC50 value.
Possible Cause & Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Steps |
| Upregulation of CDK2 or Cyclin E | 1. Validate Protein Expression: Perform Western blotting to compare CDK2 and Cyclin E levels between the parental and resistant cell lines. 2. Consider Combination Therapy: If Cyclin E is upregulated, combining this compound with other agents may be effective (see below). |
| Activation of CDK4/6 Bypass Pathway | 1. Assess CDK4/6 Activity: Use Western blotting to check the phosphorylation status of Rb, a downstream target of CDK4/6. Persistent p-Rb in the presence of this compound may indicate CDK4/6 compensation. 2. Dual CDK2 and CDK4/6 Inhibition: Treat the resistant cells with a combination of this compound and a CDK4/6 inhibitor (e.g., palbociclib, ribociclib).[11][12] This has been shown to be synergistic in overcoming resistance in some preclinical models.[11] |
| Selection of Polyploid Cells | 1. Analyze Cellular DNA Content: Use flow cytometry with a DNA stain (e.g., propidium iodide) to assess the ploidy of the resistant cell population. 2. Karyotyping: For a more detailed analysis of chromosomal number and structure, perform karyotyping.[4] |
| Activation of Other Bypass Pathways (e.g., PI3K/AKT) | 1. Pathway Profiling: Use antibody arrays or Western blotting to screen for the activation of common survival pathways, such as PI3K/AKT/mTOR. 2. Combination with Pathway Inhibitors: If a specific bypass pathway is identified, test the combination of this compound with an inhibitor of that pathway (e.g., a PI3K inhibitor).[9] |
Strategies to Overcome this compound Resistance
Combination therapy is a promising strategy to overcome resistance to CDK2 inhibitors.
Combination Therapy Data
| Combination | Cancer Type Model | Effect | Potential Mechanism |
| CDK2i + CDK4/6i | HR+/HER2- Breast Cancer | Synergistic antitumor activity | More complete cell cycle inhibition, overcoming CDK4/6-mediated compensation.[11][12][13] |
| CDK2i + PARP Inhibitor | CCNE1-amplified Cancers | Enhanced efficacy | CDK2 inhibition can increase sensitivity to DNA-damaging agents and PARP inhibitors in the context of CCNE1 amplification.[9] |
| CDK2i + Endocrine Therapy | Endocrine-resistant Cancers | Overcomes resistance | Addresses resistance driven by Cyclin E and its low-molecular-weight forms (LMW-E).[9] |
| CDK2i + Chemotherapy (Doxorubicin) | Triple-Negative Breast Cancer | Synergistic cell inhibition | Sequential treatment can lead to increased DNA double-strand breaks and reduced DNA repair.[14] |
| CDK2i + PI3K/AKT Inhibitor | Cancers with PI3K pathway activation | Improved efficacy | Dual inhibition can overcome resistance mediated by the cooperation of CDK2 and PI3K signaling.[9] |
| CDK2i + Immunotherapy (anti-PD1) | Various | Enhanced anti-tumor immune response | Some CDK inhibitors can induce T-cell infiltration and DC activation.[15] |
Experimental Protocols
Generation of this compound Resistant Cell Lines
Objective: To generate a cell line with acquired resistance to this compound for further study.
Methodology:
-
Determine Initial IC50: Culture the parental cancer cell line and perform a dose-response assay (e.g., MTT or CellTiter-Glo) with this compound to determine the initial IC50 value.
-
Dose Escalation:
-
Culture the cells in media containing this compound at a concentration equal to the IC50.
-
Continuously culture the cells, changing the media with fresh inhibitor every 3-4 days.
-
Once the cells resume a normal growth rate, gradually increase the concentration of this compound in a stepwise manner.
-
This process is lengthy and can take several months.
-
-
Confirmation of Resistance:
-
Once the cells are stably growing in a significantly higher concentration of this compound, perform a dose-response assay on the resistant cells and compare the new IC50 to that of the parental cells.
-
Culture the resistant cells in inhibitor-free media for several passages and then re-challenge with this compound to ensure the resistance phenotype is stable.
-
Western Blotting for Resistance Markers
Objective: To assess the protein expression of key resistance markers.
Methodology:
-
Cell Lysis:
-
Culture parental and resistant cells to 70-80% confluency.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK2, Cyclin E1, Cyclin E2, p-Rb (Ser807/811), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the cell cycle distribution.
Methodology:
-
Cell Treatment: Seed parental and resistant cells and allow them to attach overnight. Treat the cells with this compound (at a concentration around the IC50 of the parental line) or vehicle control for 24-48 hours.
-
Cell Fixation:
-
Harvest the cells (including any floating cells) and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content using a flow cytometer. The data can be used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: this compound inhibits CDK2, leading to G1 arrest. Resistance can arise from CDK2/Cyclin E upregulation or CDK4/6 bypass.
Caption: Workflow for investigating and addressing this compound resistance in vitro.
Caption: Logic for selecting combination therapies based on the mechanism of resistance.
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Rapid adaptation to CDK2 inhibition exposes intrinsic cell-cycle plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase 2 (CDK2) inhibitors and others novel CDK inhibitors (CDKi) in breast cancer: clinical trials, current impact, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The next generation of CDK inhibitors is coming | MD Anderson Cancer Center [mdanderson.org]
- 9. Targeting CDK2 to combat drug resistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Sequential combination therapy of CDK inhibition and doxorubicin is synthetically lethal in p53-mutant triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cdk2-IN-24 Preclinical Toxicity and Side Effects
Disclaimer: Publicly available scientific literature and safety data sheets do not contain specific information regarding the toxicity and side effects of Cdk2-IN-24 in animal models. The following troubleshooting guides and FAQs are based on the known toxicities of the broader class of Cyclin-Dependent Kinase 2 (CDK2) inhibitors and related CDK inhibitors in preclinical studies. This information should be used as a general guide and may not be representative of the specific toxicological profile of this compound. Researchers are strongly advised to conduct a thorough dose-range finding and toxicology study for this compound before proceeding with extensive in vivo efficacy experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target toxicities of a CDK2 inhibitor in animal models?
A1: CDK2 is a key regulator of cell cycle progression, particularly the G1/S phase transition.[1] Therefore, tissues with a high rate of cell proliferation are most likely to be affected by CDK2 inhibition. In animal models, this can manifest as:
-
Hematological Toxicities: Bone marrow is highly proliferative, and its suppression is a common finding with CDK inhibitors. This can lead to neutropenia, leukopenia, thrombocytopenia, and anemia.[2][3]
-
Gastrointestinal Toxicities: The epithelial lining of the gastrointestinal tract has a rapid turnover rate. Inhibition of CDK2 can lead to side effects such as diarrhea, nausea, and vomiting.[2][4]
-
Alopecia: Hair follicles are also composed of rapidly dividing cells, and hair loss can be an observed side effect.[3]
Q2: What off-target toxicities have been observed with other CDK inhibitors in animal studies?
A2: Depending on the selectivity of the inhibitor, off-target effects on other kinases can lead to a range of toxicities. For example, with less selective CDK inhibitors, the following have been observed in preclinical models:
-
Renal Toxicity: Renal tubular degeneration has been noted with some CDK inhibitors at higher doses.[5]
-
Pancreatic Toxicity: In some cases, vacuolar degeneration of pancreatic acinar cells with corresponding increases in serum amylase and lipase has been reported.[5]
-
Cardiovascular Effects: For some CDK inhibitors, particularly CDK4/6 inhibitors, QT interval prolongation has been observed.[3]
Q3: We are observing significant weight loss in our mice treated with a CDK2 inhibitor. What could be the cause and how can we troubleshoot this?
A3: Significant weight loss is a common adverse effect in animal studies with CDK inhibitors. Potential causes and troubleshooting steps include:
-
Dehydration and Malnutrition: Gastrointestinal toxicity, such as diarrhea and nausea, can lead to reduced food and water intake.
-
Troubleshooting: Provide supplemental hydration (e.g., subcutaneous saline) and highly palatable, soft food. Monitor food and water consumption daily.
-
-
Systemic Toxicity: The weight loss could be a sign of more severe systemic toxicity affecting major organs.
-
Troubleshooting: Perform interim blood draws for complete blood counts (CBC) and serum chemistry to assess hematological and organ function (liver, kidneys). Consider reducing the dose or the frequency of administration.
-
-
Injection Site Reactions: If administered via injection, pain and inflammation at the injection site can cause distress and reduce appetite.
-
Troubleshooting: Monitor the injection site for swelling and redness. Ensure proper injection technique and consider rotating injection sites.
-
Troubleshooting Guides
Guide 1: Managing Hematological Toxicity
Issue: A significant drop in neutrophil or platelet counts is observed in treated animals.
| Potential Cause | Troubleshooting/Monitoring Strategy |
| On-target bone marrow suppression | 1. Dose Reduction: Lower the dose of this compound. |
| 2. Intermittent Dosing: Introduce drug holidays (e.g., 5 days on, 2 days off) to allow for bone marrow recovery. | |
| 3. Supportive Care: In severe cases, consider the use of growth factors like G-CSF for neutropenia, though this can be a confounding factor in efficacy studies. | |
| 4. Monitoring: Perform CBCs twice weekly to track the kinetics of myelosuppression and recovery. |
Guide 2: Investigating Renal Toxicity
Issue: Elevated serum creatinine and/or blood urea nitrogen (BUN) are detected.
| Potential Cause | Troubleshooting/Monitoring Strategy |
| Direct renal tubular injury | 1. Hydration: Ensure animals are well-hydrated. Consider providing hydration support. |
| 2. Dose Adjustment: Reduce the dose or discontinue treatment in animals with severe elevations. | |
| 3. Histopathology: At the end of the study, or in satellite groups, perform histopathological analysis of the kidneys to assess for tubular degeneration, necrosis, or other abnormalities.[5] | |
| 4. Urinalysis: Monitor for proteinuria or other signs of kidney damage. |
Quantitative Toxicity Data from Preclinical Studies of Other CDK Inhibitors
Note: The following data is for CDK inhibitors other than this compound and should be used for general guidance only.
Table 1: Toxicity of AG-024322 (a CDK1, CDK2, CDK4 Inhibitor) in Cynomolgus Monkeys [5]
| Dose (mg/kg/day, IV for 5 days) | Key Findings |
| 2 | No-adverse-effect dose |
| ≥ 6 | Decreased reticulocytes and/or granulocytes, pancytic bone marrow hypocellularity, lymphoid depletion, swelling at IV administration site. |
| 10 | Renal tubular degeneration. |
Experimental Protocols
Protocol 1: General Toxicity Assessment in a Mouse Model
-
Animal Model: Use a standard strain of mice (e.g., C57BL/6 or BALB/c) of a specific age and sex.
-
Dose Formulation: Prepare this compound in a vehicle appropriate for the route of administration. A common formulation for in vivo studies of similar small molecules is DMSO, PEG300, Tween 80, and saline.
-
Dose Groups: Include a vehicle control group and at least three dose levels of this compound (low, medium, high). The highest dose should be based on a maximum tolerated dose (MTD) study.
-
Administration: Administer the compound and vehicle daily (or as per the planned schedule) by the intended route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Clinical Observations: Record clinical signs of toxicity (e.g., changes in posture, activity, fur texture) and body weight daily.
-
Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at regular intervals (e.g., weekly) for CBC and serum chemistry analysis.
-
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect major organs (liver, kidneys, spleen, heart, lungs, bone marrow, etc.), weigh them, and fix them in 10% neutral buffered formalin for histopathological examination.
Visualizations
Caption: General CDK2 signaling pathway and potential on-target toxicities.
Caption: General experimental workflow for preclinical toxicity assessment.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in synthesis and biological evaluation of CDK2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Cdk2-IN-24 western blot results
Welcome to the technical support center for Cdk2-IN-24. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound in Western Blot analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of Cyclin-dependent kinase 2 (Cdk2). Cdk2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition. By inhibiting Cdk2, this compound is expected to block the phosphorylation of Cdk2 substrates, leading to cell cycle arrest and potentially apoptosis. The primary mechanism involves preventing the phosphorylation of the Retinoblastoma protein (pRb), which in its hypophosphorylated state, remains bound to the E2F transcription factor, thereby inhibiting the transcription of genes required for S-phase entry.
Q2: What are the expected downstream effects of this compound treatment on a western blot?
Treatment of cells with this compound is expected to lead to:
-
Decreased phosphorylation of Retinoblastoma protein (pRb) at Cdk2-specific sites (e.g., Serine 780, Serine 795). You will likely observe a decrease in the signal for phospho-pRb antibodies, while the total pRb levels should remain relatively unchanged.
-
Changes in the expression of cell cycle-related proteins. This may include a decrease in the expression of proteins required for S-phase, such as Cyclin A, and an increase in the expression of Cdk inhibitors like p21 and p27.
-
Induction of apoptosis markers at higher concentrations or longer treatment times. This can be observed by looking for cleaved PARP or cleaved Caspase-3.
Q3: I am not seeing a decrease in pRb phosphorylation after this compound treatment. What could be the problem?
Several factors could contribute to this observation:
-
Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit Cdk2 in your specific cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Incorrect treatment duration: The treatment time may be too short for the inhibitor to exert its effect. A time-course experiment (e.g., 6, 12, 24 hours) is advisable.
-
Cell line resistance: Some cell lines may be less sensitive to Cdk2 inhibition due to compensatory signaling pathways.
-
Antibody issues: The phospho-pRb antibody may not be specific or sensitive enough. Ensure you are using a validated antibody for the specific phosphorylation site you are investigating.
-
Lysate preparation: Ensure that phosphatase inhibitors are included in your lysis buffer to preserve the phosphorylation status of your proteins.
Q4: My western blot shows multiple bands for Cdk2. Is this normal?
Yes, it is possible to observe multiple bands for Cdk2 on a western blot. This can be due to:
-
Phosphorylation: Cdk2 itself is regulated by phosphorylation, which can lead to shifts in its electrophoretic mobility.
-
Alternative splicing: Different isoforms of Cdk2 may exist in your cell line.
-
Non-specific antibody binding: The antibody may be cross-reacting with other proteins. Ensure your antibody is validated for western blotting and consider using a more specific monoclonal antibody.
Q5: What loading control should I use for my this compound western blot experiment?
Standard housekeeping proteins such as GAPDH, β-actin, or α-tubulin are generally acceptable loading controls. However, it is always good practice to verify that the expression of your chosen loading control is not affected by the experimental treatment.
Quantitative Data
| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference |
| Flavopiridol | CDK1, CDK2, CDK4, CDK6, CDK7, CDK9 | 30-170 | Kinase Assay | [1] |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9, CDK12 | <10-190 | Kinase Assay | [1] |
| Liensinine | CDK2, CDK4 | Not specified | Western Blot | [2] |
Experimental Protocols
Detailed Western Blot Protocol for Analyzing Protein Changes after this compound Treatment
This protocol is a general guideline and may require optimization for your specific cell line and antibodies.
1. Cell Culture and Treatment:
-
Plate your cells at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of this compound (a good starting range would be 0.1, 1, and 10 µM) or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).
2. Lysate Preparation:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer (or a similar lysis buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Electrotransfer:
-
Normalize the protein concentrations of your samples with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-pRb, anti-total-pRb, anti-Cdk2, anti-Cyclin A, anti-p21, anti-cleaved PARP) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizations
Caption: this compound Signaling Pathway
Caption: Western Blot Experimental Workflow
Caption: Troubleshooting Logic Diagram
References
Cell line specific responses to Cdk2-IN-24
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cdk2-IN-24, a potent and selective inhibitor of Cyclin-dependent kinase 2 (Cdk2). The information provided is based on the established principles of Cdk2 inhibition in cancer cell lines.
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the Cdk2 enzyme, a key regulator of cell cycle progression.[1] Cdk2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a crucial role in the G1/S phase transition and S phase progression.[2][3] By inhibiting Cdk2, this compound prevents the phosphorylation of key substrates, including the Retinoblastoma protein (Rb), which leads to cell cycle arrest, primarily at the G1/S checkpoint.[1][4] In some cellular contexts, Cdk2 inhibition can also induce a G2 phase arrest and apoptosis (programmed cell death).[1][5] The sensitivity of cancer cell lines to Cdk2 inhibition is often dictated by their genetic background, particularly the status of genes like RB1, CCNE1 (Cyclin E1), and CDKN2A (p16INK4A).[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cancer cells with this compound?
A1: The primary outcome is cell cycle arrest at the G1/S transition.[1] This is characterized by an accumulation of cells in the G1 phase and a reduction in the S phase population. In sensitive cell lines, prolonged treatment or higher concentrations may lead to apoptosis.[1] Some cell lines, particularly those without functional Rb, may exhibit a G2 arrest.[5]
Q2: How do I determine if my cell line is likely to be sensitive to this compound?
A2: Sensitivity to Cdk2 inhibitors is often associated with specific genetic markers. Cell lines with amplification or overexpression of CCNE1 (Cyclin E) are often dependent on Cdk2 for proliferation and are therefore more sensitive.[3] Conversely, cells with a homozygous deletion of the RB1 gene can also be sensitive.[5] The expression level of the Cdk4/6 inhibitor p16INK4A can also influence the response.[5] We recommend performing a dose-response experiment to determine the IC50 value in your specific cell line.
Q3: Can this compound be used in combination with other drugs?
A3: Yes, Cdk2 inhibitors have shown promise in combination therapies. For instance, they can be used to overcome resistance to Cdk4/6 inhibitors.[5] Combining this compound with chemotherapeutic agents that induce DNA damage may also enhance anti-tumor activity.[7]
Q4: Are there any known off-target effects of Cdk2 inhibitors?
A4: While newer generations of Cdk2 inhibitors are designed for high selectivity, off-target effects are a possibility, especially at higher concentrations.[8] A common off-target can be Cdk1, due to the high structural similarity in the ATP-binding pocket.[9] It is crucial to use the lowest effective concentration and include appropriate controls in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant decrease in cell viability after treatment. | 1. Cell line is resistant. 2. Inhibitor concentration is too low. 3. Inhibitor has degraded. | 1. Check the genetic background of your cell line (e.g., RB1, CCNE1 status). Consider using a sensitive control cell line. 2. Perform a dose-response curve to determine the optimal concentration. 3. Ensure proper storage of the compound as per the datasheet. Prepare fresh dilutions for each experiment. |
| High variability between replicate experiments. | 1. Inconsistent cell seeding density. 2. Variation in drug treatment duration. 3. Pipetting errors. | 1. Ensure a homogenous single-cell suspension and accurate cell counting before seeding. 2. Use a precise timer for drug incubation periods. 3. Calibrate pipettes regularly and use appropriate pipetting techniques. |
| Unexpected cell cycle arrest profile (e.g., G2/M arrest instead of G1). | 1. Cell line-specific response (e.g., in Rb-deficient cells).[5] 2. Off-target inhibition of Cdk1 at high concentrations. | 1. Analyze the protein expression of key cell cycle regulators (Rb, Cyclin E, p21) to understand the underlying mechanism. 2. Lower the concentration of this compound and perform a time-course experiment. |
| High toxicity observed in non-cancerous control cells. | 1. Cdk2 is also essential for the proliferation of normal cells. 2. The concentration used is too high. | 1. Cdk2 inhibitors can affect any proliferating cell.[10] 2. Determine the IC50 for your control cell line and use a concentration that is selective for the cancer cells if a therapeutic window exists. |
Quantitative Data: Hypothetical IC50 Values for this compound
The following table provides a hypothetical summary of the half-maximal inhibitory concentration (IC50) values for this compound in a panel of cancer cell lines with different genetic backgrounds. This illustrates the principle of cell line-specific responses.
| Cell Line | Cancer Type | RB1 Status | CCNE1 (Cyclin E1) Status | p16INK4A Status | Hypothetical IC50 (µM) |
| MCF-7 | Breast | Wild-type | Normal | Expressed | > 10 |
| OVCAR-3 | Ovarian | Wild-type | Amplified | Not expressed | 0.5 |
| MDA-MB-468 | Breast | Wild-type | Normal | Not expressed | 8.2 |
| HCC1806 | Breast | Deficient | Normal | Not expressed | 1.2 |
| A549 | Lung | Wild-type | Normal | Expressed | > 15 |
| IMR-32 | Neuroblastoma | Wild-type | Normal | Expressed | 2.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at the desired concentration and time point.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the samples on a flow cytometer to measure the DNA content.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting
-
Protein Extraction: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-Rb (Ser807/811), total Rb, Cyclin E, p21, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
- 1. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 3. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK2 inhibition sensitizes anthracycline-induced immunogenic cell death and enhances the efficacy of anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting CDK2 in cancer: challenges and opportunities for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of allosteric and selective CDK2 inhibitors for contraception with negative cooperativity to cyclin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK2 inhibition may have potential for treating lung and other cancers | Frederick National Laboratory [frederick.cancer.gov]
Minimizing Cdk2-IN-24 induced cytotoxicity in normal cells
Welcome to the technical support center for Cdk2-IN-24. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing potential cytotoxicity in normal cells. The following troubleshooting guides and frequently asked questions (FAQs) provide detailed insights and practical solutions for common experimental challenges.
Disclaimer
Information on "this compound" is not widely available in public literature. Therefore, this guide utilizes data from well-characterized, selective CDK2 inhibitors as a proxy. The principles and protocols described are generally applicable to small molecule kinase inhibitors and should be adapted as needed for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and other CDK2 inhibitors?
A1: this compound is a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2][3] By binding to the ATP-binding site of CDK2, the inhibitor prevents the phosphorylation of its substrates, such as the Retinoblastoma protein (Rb).[2][3] This inhibition leads to cell cycle arrest at the G1/S checkpoint and can induce apoptosis (programmed cell death), thereby preventing cell proliferation.[1]
Q2: Why am I observing significant cytotoxicity in my normal (non-cancerous) cell lines treated with this compound?
A2: While CDK2 is often overexpressed in cancer cells, it also plays a role in the proliferation of normal cells.[4] Cytotoxicity in normal cells can arise from several factors:
-
On-target effects: Inhibition of CDK2 in healthy, proliferating cells can disrupt their normal cell cycle, leading to cell death.
-
Off-target effects: Kinase inhibitors can sometimes inhibit other kinases besides their intended target due to similarities in the ATP-binding pocket across the kinome.[4] This can lead to unintended biological consequences and toxicity.
-
High concentration: The concentration of the inhibitor may be too high for the specific normal cell line being used, leading to overwhelming toxicity.
-
Prolonged exposure: Continuous exposure to the inhibitor may not allow normal cells to recover, leading to cumulative toxicity.
Q3: How can I reduce the cytotoxic effects of this compound on my normal cells without compromising its efficacy on cancer cells?
A3: Minimizing cytotoxicity in normal cells is a critical aspect of kinase inhibitor studies. Here are several strategies:
-
Optimize inhibitor concentration: Perform a dose-response study to determine the lowest effective concentration that inhibits cancer cell proliferation while having minimal impact on normal cells.
-
Pulsed exposure: Instead of continuous treatment, consider a pulsed-dosing schedule (e.g., treat for 24 hours, then wash out and culture in drug-free media for 48 hours). This can allow normal cells to recover while still impacting the more rapidly dividing cancer cells.
-
Use of cytoprotective agents: In some contexts, co-treatment with a cytoprotective agent that selectively protects normal cells may be possible, though this requires careful validation.
-
3D cell culture models: Spheroid or organoid models that more closely mimic the in vivo environment can sometimes provide a better therapeutic window compared to 2D monolayer cultures.
-
Combination therapy: Using this compound at a lower concentration in combination with another targeted agent may enhance anti-cancer effects while reducing off-target toxicity.[5]
Q4: What are the expected morphological changes in cells treated with a CDK2 inhibitor?
A4: Upon treatment with a CDK2 inhibitor, you may observe the following morphological changes:
-
Cell cycle arrest: An increase in the proportion of cells in the G1 phase of the cell cycle, often appearing smaller and more rounded.
-
Apoptosis: Hallmarks of apoptosis may become visible, including cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.
-
Senescence: In some cell types, prolonged CDK2 inhibition can induce a state of cellular senescence, characterized by an enlarged and flattened morphology.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cytotoxicity results between experiments. | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Contamination (bacterial, fungal, or mycoplasma). | Regularly test cell cultures for contamination. Maintain sterile technique. | |
| Inconsistent inhibitor concentration. | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. | |
| No significant difference in cytotoxicity between normal and cancer cells. | The therapeutic window for the specific cell lines is very narrow. | Try a wider range of concentrations and shorter exposure times. Consider using a panel of different normal and cancer cell lines. |
| The cancer cell line may not be dependent on CDK2 for proliferation. | Verify the expression and activity of CDK2 in your cancer cell line of choice. | |
| Off-target effects are dominating the cytotoxic response. | Perform a kinome-wide selectivity screen to identify potential off-target kinases. | |
| Precipitation of this compound in culture medium. | Poor solubility of the compound. | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell culture (typically <0.5%). Prepare the final dilution in pre-warmed medium and mix thoroughly. |
Quantitative Data Summary
The following table summarizes the IC50 values of various representative CDK inhibitors across different cell lines. This data can serve as a reference for designing your own dose-response experiments.
| Inhibitor | Target CDKs | Cancer Cell Line | IC50 (nM) | Normal Cell Line | IC50 (nM) |
| Roscovitine | CDK1, CDK2, CDK5, CDK7, CDK9 | IMR32 (Neuroblastoma) | ~15,000 | Hs68 (Fibroblast) | >1000 |
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK9 | Various | 10-190 | - | - |
| PF-06873600 | CDK2/Cyclin E | HCC1806 (TNBC) | ~50 | Hs68 (Fibroblast) | ~1000 |
| INX-315 | CDK2 | OVCAR3 (Ovarian) | ~100 | Hs68 (Fibroblast) | Not sensitive |
| BAY-1000394 | Pan-CDK | Various | 5-25 | - | - |
Data compiled from publicly available sources.[6][7][8][9][10] IC50 values can vary significantly based on the assay conditions and cell line used.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (both normal and cancer lines) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight.[11][12]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (medium with the same percentage of DMSO used for the highest inhibitor concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11][13]
-
Solubilization: After the MTT incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: this compound inhibits the CDK2-Cyclin E complex, blocking cell cycle progression.
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of this compound in vitro.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CDK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. Identification of High-Affinity Inhibitors of Cyclin-Dependent Kinase 2 Towards Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. g1therapeutics.com [g1therapeutics.com]
- 8. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inactivation of CDK2 is synthetically lethal to MYCN over-expressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. Cell viability assay [bio-protocol.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Validating Cdk2 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended target within a cell is a critical step in the development of new therapeutics. This guide provides a comparative overview of methodologies for validating the cellular target engagement of Cyclin-dependent kinase 2 (Cdk2) inhibitors, using the highly selective clinical candidate PF-07104091 as a primary example and comparing it with the well-established inhibitors Roscovitine and Dinaciclib.
This document outlines key experimental approaches, presents comparative data in a structured format, and provides detailed protocols for the discussed assays. Additionally, signaling pathway and experimental workflow diagrams are included to visually represent the underlying biological and technical processes.
Cdk2: A Key Regulator of Cell Cycle Progression
Cyclin-dependent kinase 2 (Cdk2) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly in the transition from the G1 to the S phase.[1][2] Its activity is dependent on binding to its regulatory partners, cyclin E and cyclin A. The Cdk2/cyclin E complex is crucial for initiating DNA replication, while the Cdk2/cyclin A complex is important for the progression through the S phase.[2] Dysregulation of Cdk2 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention.
Comparison of Cdk2 Inhibitors
The validation of Cdk2 target engagement is essential to ensure that a compound's observed cellular effects are a direct consequence of its interaction with Cdk2. Here, we compare three inhibitors with different selectivity profiles:
-
PF-07104091 (Tegtociclib): A highly selective Cdk2 inhibitor currently in clinical development.[3][4]
-
Roscovitine (Seliciclib): An older, well-characterized purine analog that inhibits several CDKs, including Cdk1, Cdk2, and Cdk5.[5][6][7][8]
-
Dinaciclib: A potent, multi-CDK inhibitor that targets Cdk1, Cdk2, Cdk5, and Cdk9.[9][10]
Biochemical Potency and Selectivity
The following table summarizes the in vitro inhibitory concentrations (IC50) of the selected compounds against Cdk2 and other relevant kinases, providing a measure of their potency and selectivity.
| Compound | Cdk2/cyclin E IC50 (nM) | Cdk1/cyclin B IC50 (nM) | Cdk4/cyclin D1 IC50 (nM) | Cdk5/p25 IC50 (nM) | Cdk9/cyclin T1 IC50 (nM) |
| PF-07104091 | ~2.4 | >1000[4] | >1000[4] | - | >1000[4] |
| Roscovitine | 700[6][7] | 650[6][7] | >100,000[6][7] | 200[6][7] | 800 |
| Dinaciclib | 1[9] | 3[9] | 100[11] | 1[9] | 4[9] |
Cellular Activity
The following table presents the cellular potency of the inhibitors, typically measured by their ability to inhibit cell proliferation (e.g., GI50 or IC50 in cellular assays).
| Compound | Cell Proliferation IC50 | Cell Line | Notes |
| PF-07104091 | Not widely published | - | Antitumor activity observed in heavily pretreated HR+/HER2- metastatic breast cancer patients. |
| Roscovitine | ~16 µM (average)[6][7] | Various mammalian cell lines | Induces cell cycle arrest in G1 and G2 phases.[12] |
| Dinaciclib | Low nM range | >100 tumor cell lines | Suppresses retinoblastoma (Rb) phosphorylation and induces apoptosis.[9] |
Experimental Methodologies for Target Engagement
Two primary methods for directly and indirectly assessing Cdk2 target engagement in cells are the Cellular Thermal Shift Assay (CETSA) and immunoassays that measure the phosphorylation of downstream substrates.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly assess the binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[13]
Immunoassay for Downstream Target Phosphorylation
A common indirect method to confirm Cdk2 target engagement is to measure the phosphorylation status of its key downstream substrate, the Retinoblastoma protein (Rb), at Cdk2-specific sites (e.g., Ser780). Inhibition of Cdk2 will lead to a decrease in Rb phosphorylation.
Cdk2 Signaling Pathway
The diagram below illustrates the central role of Cdk2 in the G1/S phase transition of the cell cycle.
Experimental Protocols
Detailed Protocol for Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from published methods.[14][15]
1. Cell Culture and Treatment: a. Plate cells (e.g., a relevant cancer cell line) at an appropriate density and allow them to adhere overnight. b. Treat cells with the Cdk2 inhibitor at the desired concentrations or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
2. Heating: a. After treatment, harvest the cells by trypsinization or scraping and wash with PBS. b. Resuspend the cell pellet in PBS containing a protease inhibitor cocktail. c. Aliquot the cell suspension into PCR tubes. d. Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 65°C) using a thermal cycler. Include a non-heated control at room temperature.
3. Cell Lysis and Protein Separation: a. After heating, lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature). b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20-40 minutes at 4°C to pellet the aggregated proteins.
4. Analysis: a. Carefully collect the supernatant containing the soluble proteins. b. Determine the protein concentration of the supernatants. c. Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for Cdk2. d. Quantify the band intensities to generate a melting curve, plotting the percentage of soluble Cdk2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Detailed Protocol for Western Blot Analysis of Rb Phosphorylation
This protocol is a standard method for analyzing protein phosphorylation.[16]
1. Cell Culture and Treatment: a. Plate cells and allow them to adhere overnight. b. Treat cells with a dose-response or time-course of the Cdk2 inhibitor. Include a vehicle control.
2. Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. b. Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C. c. Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
3. SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE on a polyacrylamide gel. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
4. Immunodetection: a. Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser780) overnight at 4°C. c. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. f. To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Rb and a loading control (e.g., GAPDH or β-actin).
5. Data Analysis: a. Quantify the band intensities of phospho-Rb and total Rb. b. Calculate the ratio of phospho-Rb to total Rb for each condition to determine the extent of Cdk2 inhibition.
Conclusion
The validation of target engagement in a cellular context is a cornerstone of modern drug discovery. The methods outlined in this guide, from the direct biophysical measurement of binding with CETSA to the indirect assessment of downstream pathway modulation via immunoassays, provide a robust toolkit for researchers. By comparing the cellular and biochemical profiles of selective inhibitors like PF-07104091 with broader-spectrum compounds such as Roscovitine and Dinaciclib, researchers can gain a deeper understanding of their compound's mechanism of action and on-target potency. The provided protocols and diagrams serve as a practical resource for implementing these essential validation studies in the laboratory.
References
- 1. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 3. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 4. Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 7. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Publications — CETSA [cetsa.org]
- 14. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 15. 4.10. Cellular Thermal Shift Assay (CETSA) [35] [bio-protocol.org]
- 16. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cdk2-IN-24 and Other Cdk2 Inhibitors: A Guide for Researchers
A detailed examination of the biochemical potency, cellular activity, and selectivity of Cdk2-IN-24 in comparison to other notable Cdk2 inhibitors, providing researchers with critical data for informed decision-making in cancer drug discovery.
Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a hallmark of various cancers, making it an attractive target for therapeutic intervention. A plethora of Cdk2 inhibitors have been developed, each with distinct biochemical and pharmacological profiles. This guide provides a comparative analysis of this compound and other prominent Cdk2 inhibitors, including PF-06873600, BLU-222 (also known as Cirtociclib), Dinaciclib, and Roscovitine, to aid researchers in selecting the most appropriate tool compounds and potential therapeutic candidates.
Biochemical Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency in inhibiting the target kinase and its selectivity over other kinases, which helps in minimizing off-target effects. The following table summarizes the biochemical potency (IC50 and Ki values) of this compound and other selected inhibitors against Cdk2 and other relevant cyclin-dependent kinases.
| Inhibitor | Cdk2/Cyclin E IC50 (nM) | Cdk2/Cyclin A IC50 (nM) | Cdk1/Cyclin B IC50 (nM) | Cdk4/Cyclin D1 IC50 (nM) | Cdk6/Cyclin D3 IC50 (nM) | Cdk9/Cyclin T1 IC50 (nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| PF-06873600 | Ki: 0.09 | - | - | Ki: 0.13 | Ki: 0.16 | - |
| BLU-222 | Single-digit nM | - | >1000 | >1000 | >1000 | - |
| Dinaciclib | 1 | 1 | 3 | - | - | 4 |
| Roscovitine | 100 | - | 2700 | >100,000 | - | 800 |
| AT7519 | 44 | - | 190 | 67 | - | <10 |
| Flavopiridol | 100 | - | 30 | 20 | 60 | 10 |
As indicated in the table, PF-06873600 exhibits potent inhibition of Cdk2, Cdk4, and Cdk6 with Ki values in the sub-nanomolar range.[1] In contrast, BLU-222 demonstrates high selectivity for Cdk2, with single-digit nanomolar cellular potency and significantly less activity against other CDKs.[2][3] Dinaciclib is a potent pan-Cdk inhibitor, targeting Cdk1, Cdk2, Cdk5, and Cdk9 with nanomolar efficacy.[4] Roscovitine and Flavopiridol also exhibit activity against multiple CDKs, albeit with varying potencies.[4][5]
Cellular Activity
The in vitro biochemical potency of an inhibitor must translate to cellular efficacy to be therapeutically relevant. This is typically assessed by measuring the inhibition of cell proliferation in cancer cell lines.
| Inhibitor | Cell Line | Antiproliferative Activity (GI50/IC50) |
| This compound | Data Not Available | Data Not Available |
| PF-06873600 | OVCAR-3 (Ovarian Cancer) | EC50: 19 nM and 45 nM |
| BLU-222 | CCNE1-amplified endometrial cancer cells | G1 arrest and apoptosis |
| Dinaciclib | Various | Induces apoptosis in various tumor cells |
| Roscovitine | MCF-7 (Breast Cancer) | Inhibits growth |
PF-06873600 has been shown to limit the proliferation of OVCAR-3 ovarian cancer cells with EC50 values of 19 and 45 nM. BLU-222 disrupts Rb signaling and induces G1 arrest and apoptosis in CCNE1-amplified endometrial cancer cells.[6] Dinaciclib has been reported to induce apoptosis in a variety of tumor cells.[5] Roscovitine has been shown to inhibit the growth of MCF-7 breast cancer cells.
Cdk2 Signaling Pathway and Mechanism of Action
Cdk2 inhibitors primarily function by competing with ATP for the binding site on the Cdk2 enzyme, thereby preventing the phosphorylation of its downstream substrates.[7] This leads to cell cycle arrest at the G1/S checkpoint, inhibiting DNA replication and subsequent cell division.[7] The core mechanism involves the prevention of the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.
Caption: The Cdk2 signaling pathway at the G1/S transition.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against Cdk2.
Materials:
-
Recombinant human Cdk2/Cyclin E or Cdk2/Cyclin A enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP (at Km concentration for Cdk2)
-
Substrate (e.g., Histone H1)
-
Test inhibitor (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 384-well plate, add the test inhibitor dilutions.
-
Add the Cdk2 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: A typical workflow for an in vitro Cdk2 kinase assay.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of a Cdk2 inhibitor on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, OVCAR-3)
-
Complete cell culture medium
-
96-well plates
-
Test inhibitor (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test inhibitor.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot against the inhibitor concentration to determine the GI50/IC50 value.
Conclusion and Future Directions
The landscape of Cdk2 inhibitors is diverse, with compounds exhibiting a range of potencies and selectivities. While highly selective inhibitors like BLU-222 offer the promise of reduced off-target toxicity, broader-spectrum inhibitors such as PF-06873600 and Dinaciclib may provide efficacy across a wider range of cancer types. The lack of publicly available data for this compound prevents a direct comparison at this time. Future research should focus on the comprehensive characterization of emerging Cdk2 inhibitors, including this compound, to fully understand their therapeutic potential. Head-to-head preclinical and clinical studies will be crucial in determining the optimal inhibitor and patient population for Cdk2-targeted cancer therapy. Researchers are encouraged to utilize the standardized experimental protocols outlined in this guide to generate comparable and robust datasets that will advance the field.
References
- 1. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. patents.justia.com [patents.justia.com]
- 4. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in synthesis and biological evaluation of CDK2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Targeting CDK2 to Overcome Resistance to CDK4/6 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, a cornerstone of therapy for hormone receptor-positive (HR+) breast cancer, presents a significant clinical challenge. A key mechanism driving this resistance is the upregulation of the Cyclin E-CDK2 axis, which provides a bypass pathway for cell cycle progression. This guide provides a comparative overview of the efficacy of targeting CDK2 in preclinical models of CDK4/6 inhibitor resistance, presenting key experimental data and methodologies to inform further research and drug development efforts.
Efficacy of CDK2 Inhibition in CDK4/6 Inhibitor-Resistant Models
The therapeutic strategy of inhibiting CDK2, either alone or in combination with continued CDK4/6 blockade, has shown considerable promise in overcoming resistance. Preclinical studies utilizing various CDK2 inhibitors and RNAi demonstrate a restoration of sensitivity and significant anti-tumor activity in resistant models.
In Vitro Efficacy of CDK2 Inhibition
The development of CDK4/6 inhibitor resistance is often characterized by a stark increase in the half-maximal inhibitory concentration (IC50) of drugs like palbociclib. Targeting CDK2 in these resistant cell lines can effectively re-sensitize them to cell cycle arrest.
| Cell Line | Treatment | IC50 (Palbociclib) | Fold Increase in Resistance | Reference |
| MCF-7 (Parental) | Palbociclib | 1.8 µM | - | [1] |
| MCF-7 (Palbociclib-Resistant) | Palbociclib | 16.7 µM | 9.3x | [1] |
| MCF-7 (Parental) | Palbociclib | Not specified | - | [2] |
| MCF-7 (Palbociclib-Resistant) | Palbociclib | >10 µM (87x increase from parental) | 87x | [2] |
This table summarizes the shift in palbociclib IC50 values in CDK4/6 inhibitor-resistant MCF-7 breast cancer cell lines compared to their sensitive parental counterparts.
The combination of CDK2 inhibition with a CDK4/6 inhibitor has been shown to synergistically reduce cell proliferation in both parental and palbociclib-resistant (MCF7-PR) cell lines.[3]
In Vivo Efficacy of CDK2 Inhibition
Xenograft models derived from CDK4/6 inhibitor-resistant cell lines have provided crucial in vivo validation for the efficacy of targeting CDK2.
| Animal Model | Treatment | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| MCF-7 Palbociclib-Resistant Xenograft | CDK2 siRNA + Palbociclib | Significant tumor regression | Combination treatment overcame resistance and led to tumor shrinkage. | [3] |
| MCF-7 Xenograft | SDX-7320 (8 mg/kg) + Palbociclib (40 mg/kg) | 80% | The combination showed the greatest effect on tumor growth inhibition and also reduced intratumoral CDK2 protein levels. | [4] |
| MCF-7 Xenograft | Palbociclib (40 mg/kg) | 65% | Monotherapy was less effective than the combination. | [4] |
| MCF-7 Xenograft | SDX-7320 (8 mg/kg) | 49% | Monotherapy was less effective than the combination. | [4] |
This table presents in vivo data from xenograft studies, demonstrating the anti-tumor effect of CDK2 inhibition in combination with a CDK4/6 inhibitor in resistant models.
Signaling Pathways and Experimental Workflows
To understand the rationale behind targeting CDK2 in the context of CDK4/6 inhibitor resistance, it is essential to visualize the underlying signaling pathways and the experimental approaches used to evaluate this strategy.
Caption: Signaling pathway in CDK4/6 inhibitor sensitive vs. resistant cells.
Caption: Experimental workflows for evaluating CDK2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Plating: Seed CDK4/6 inhibitor-sensitive and -resistant cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the CDK2 inhibitor, CDK4/6 inhibitor, or the combination. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Calculate IC50 values by plotting the luminescence signal against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess their expression levels.
-
Cell Lysis: Treat cells as described for the viability assay, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-Rb, total Rb, CDK2, Cyclin E, and a loading control like β-actin) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Xenograft Tumor Model
In vivo studies are essential to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject CDK4/6 inhibitor-resistant cells (e.g., MCF7-PR) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle, CDK4/6 inhibitor alone, CDK2 inhibitor alone, combination). Administer treatments according to the desired schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
Analysis: Analyze tumor growth curves and calculate the tumor growth inhibition (TGI). Tumors can be processed for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement and pharmacodynamic effects.
Conclusion
The data presented in this guide strongly support the rationale for targeting CDK2 as a therapeutic strategy to overcome resistance to CDK4/6 inhibitors. The upregulation of the Cyclin E-CDK2 pathway is a key escape mechanism, and its inhibition can restore sensitivity to CDK4/6 blockade. Further investigation into potent and selective CDK2 inhibitors, both as monotherapies and in combination, is warranted to translate these promising preclinical findings into effective clinical treatments for patients with resistant disease.
References
- 1. Loss of CDKN2B is a marker of resistance to CDK4/6 inhibitors in luminal breast cancer | BioWorld [bioworld.com]
- 2. g1therapeutics.com [g1therapeutics.com]
- 3. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
Navigating Resistance: A Comparative Guide to the Cross-Resistance Profiles of CDK2 Inhibitors
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to targeted therapies is paramount for the design of effective next-generation treatments and combination strategies. This guide provides a comparative analysis of the cross-resistance profiles of three prominent Cyclin-Dependent Kinase 2 (CDK2) inhibitors: PF-06873600, BLU-222, and SNS-032. By examining their performance against various cancer cell lines and in the context of resistance to other anticancer agents, this document aims to provide a clear, data-driven overview to inform future research and clinical development.
Introduction to CDK2 Inhibition and Resistance
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition. Its dysregulation is a common feature in many cancers, making it an attractive therapeutic target. However, as with many targeted therapies, the emergence of resistance can limit the clinical efficacy of CDK2 inhibitors. This resistance can be intrinsic or acquired and may confer cross-resistance to other therapeutic agents. Understanding the specific cross-resistance profile of a given CDK2 inhibitor is crucial for predicting its clinical utility and for the rational design of combination therapies to overcome resistance.
Comparative Cross-Resistance Profiles
The following tables summarize the known cross-resistance profiles of PF-06873600, BLU-222, and SNS-032 based on available preclinical data.
Table 1: Cross-Resistance Profile of PF-06873600
| Cell Line | Resistance to Primary Agent | Effect of PF-06873600 | Implied Cross-Resistance | Reference |
| MCF7 Palbo-R | Palbociclib (CDK4/6 inhibitor) | Potent inhibition of proliferation | Overcomes resistance to CDK4/6 inhibitors | [1] |
| TNBC cell lines (e.g., HCC1806) | Intrinsic resistance to CDK4/6 inhibitors | Potent inhibition of proliferation | Effective in intrinsically CDK4/6 inhibitor-resistant lines | [1] |
Note: PF-06873600 is a CDK2/4/6 inhibitor designed to overcome resistance to selective CDK4/6 inhibitors. Data on its cross-resistance with cytotoxic chemotherapies is limited.
Table 2: Cross-Resistance Profile of BLU-222
| Cell Line | Resistance to Primary Agent | Effect of BLU-222 | Implied Cross-Resistance | Reference |
| MCF7 Palbociclib-Resistant (PR) | Palbociclib (CDK4/6 inhibitor) | Sensitive to BLU-222; Synergistic effect with palbociclib | Overcomes resistance to CDK4/6 inhibitors | [2] |
| T47D Palbociclib-Resistant (PR) | Palbociclib (CDK4/6 inhibitor) | Sensitive to BLU-222; Synergistic effect with palbociclib | Overcomes resistance to CDK4/6 inhibitors | [2] |
| CCNE1-aberrant models | Carboplatin | Renders chemotherapy-resistant tumors sensitive to the combination | Sensitizes to carboplatin | [3][4] |
| CCNE1-aberrant models | Paclitaxel | Renders chemotherapy-resistant tumors sensitive to the combination | Sensitizes to paclitaxel | [3][4] |
Table 3: Cross-Resistance Profile of SNS-032
| Cell Line Subline | Resistance to Primary Agent | Effect of SNS-032 | Implied Cross-Resistance | Reference |
| UKF-NB-3rDOX20 | Doxorubicin | Cross-resistant | Yes (ABCB1 substrate) | [5] |
| UKF-NB-3rETO100 | Etoposide | Cross-resistant | Yes (ABCB1 substrate) | [5] |
| UKF-NB-3rVCR10 | Vincristine | Cross-resistant | Yes (ABCB1 substrate) | [5] |
| UKF-NB-3rSNS-032300nM | SNS-032 | No cross-resistance to cisplatin | No (Cisplatin is not an ABCB1 substrate) | [5] |
| UKF-NB-3rSNS-032300nM | SNS-032 | No cross-resistance to other CDK inhibitors (seliciclib, LDC000067, BS-181, alvocidib) | No | [5] |
Mechanisms of Resistance and Signaling Pathways
The development of resistance to CDK2 inhibitors is multifaceted. The following diagrams illustrate some of the key signaling pathways and resistance mechanisms identified for the compared inhibitors.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are representative protocols for key experiments used to determine the cross-resistance profiles of CDK2 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the CDK2 inhibitor and/or other cytotoxic agents for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blot Analysis for Resistance Markers
This technique is used to detect changes in the expression levels of proteins involved in resistance mechanisms.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., ABCB1, Cyclin E, p-Rb, CDK2, GAPDH as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities relative to the loading control.
Conclusion
The cross-resistance profiles of CDK2 inhibitors are diverse and dependent on the specific compound and the genetic context of the cancer.
-
PF-06873600 and BLU-222 show significant promise in overcoming resistance to CDK4/6 inhibitors, a major clinical challenge. BLU-222 also demonstrates the potential to re-sensitize tumors to standard chemotherapies.[1][2][4]
-
SNS-032 exhibits a cross-resistance profile largely dictated by the expression of the ABCB1 drug transporter.[5] This suggests that its efficacy could be enhanced by co-administration with an ABCB1 inhibitor in resistant tumors. Importantly, resistance to SNS-032 does not appear to confer cross-resistance to other CDK inhibitors or non-ABCB1 substrate chemotherapies.[5]
This comparative guide highlights the importance of detailed preclinical characterization of drug resistance. The data presented herein provides a valuable resource for researchers working to develop more effective and durable cancer therapies by anticipating and overcoming resistance to CDK2 inhibition. Future studies should continue to explore the complex interplay between different resistance mechanisms and develop rational combination strategies to improve patient outcomes.
References
- 1. g1therapeutics.com [g1therapeutics.com]
- 2. BLU-222 shows synergy with CDK4/6 inhibitors in models of CDK4/6 inhibitor-resistant breast cancer | BioWorld [bioworld.com]
- 3. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABCB1 as predominant resistance mechanism in cells with acquired SNS-032 resistance - PMC [pmc.ncbi.nlm.nih.gov]
Biomarkers for Predicting Sensitivity to CDK2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of selective Cyclin-Dependent Kinase 2 (CDK2) inhibitors marks a significant advancement in precision oncology, offering potential therapeutic avenues for cancers resistant to conventional treatments. The efficacy of these inhibitors is tightly linked to the specific molecular characteristics of the tumor. This guide provides a comprehensive comparison of key biomarkers that predict sensitivity to CDK2 inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of preclinical and clinical studies. As specific data for "Cdk2-IN-24" is not publicly available, this guide focuses on well-characterized, selective CDK2 inhibitors such as BLU-222, INX-315, and PF-07104091 as representative examples of this drug class.
Key Predictive Biomarkers
The predictive power of several biomarkers has been consistently demonstrated in preclinical and clinical studies of CDK2 inhibitors. These biomarkers are primarily centered around the core cell cycle machinery regulated by CDK2.
-
Cyclin E1 (CCNE1) Amplification and Overexpression: This is the most well-established biomarker for sensitivity to CDK2 inhibitors. CCNE1 encodes for Cyclin E1, the primary activating partner of CDK2. Amplification of the CCNE1 gene leads to overexpression of the Cyclin E1 protein, resulting in hyperactivation of CDK2 and uncontrolled cell cycle progression. Cancer cells with CCNE1 amplification are often addicted to CDK2 activity for their survival and proliferation, making them particularly vulnerable to CDK2 inhibition.
-
Retinoblastoma 1 (RB1) Status: The presence of a functional (wild-type) RB1 protein is crucial for the cytostatic effect of CDK2 inhibitors. CDK2, in complex with Cyclin E, phosphorylates and inactivates RB1, a key tumor suppressor that governs the G1/S checkpoint. Inhibition of CDK2 in RB1-proficient cells restores RB1's tumor-suppressive function, leading to cell cycle arrest. Conversely, cells with a loss-of-function mutation in RB1 are often resistant to CDK2 inhibitors as the downstream signaling is already dysregulated, rendering the inhibition of CDK2 ineffective in halting cell cycle progression.
-
p16 (CDKN2A) Expression: The expression level of the p16 tumor suppressor protein can modulate the response to CDK2 inhibitors. p16 is an endogenous inhibitor of CDK4/6. In tumors with high Cyclin E1 and high p16 expression, the cells are highly dependent on the Cyclin E/CDK2 axis for cell cycle progression, as the alternative CDK4/6 pathway is blocked by p16. This singular dependence makes them exquisitely sensitive to CDK2 inhibition. Conversely, low p16 expression may allow for compensation by the CDK4/6 pathway, potentially leading to resistance to CDK2 inhibitor monotherapy.
Quantitative Data Summary
The following tables summarize the in vitro and clinical activity of representative CDK2 inhibitors in the context of key biomarkers.
Table 1: In Vitro Sensitivity of Cancer Cell Lines to CDK2 Inhibitors
| CDK2 Inhibitor | Cancer Type | Cell Line | Biomarker Status | IC50 / GI50 (nM) | Reference |
| BLU-222 | Ovarian Cancer | OVCAR-3 | CCNE1 amplified | Low nM | |
| Ovarian Cancer | Kuramochi | CCNE1 amplified | Low nM | ||
| Ovarian Cancer | FUOV1 | CCNE1 amplified | Low nM | ||
| Ovarian Cancer | TYK-nu | CCNE1 non-amplified | 122 ± 13 | ||
| INX-315 | Various | CDK2-dependent cell lines | N/A | Sub-nanomolar | |
| PF-06873600 | TNBC | HCC1806 | CDK4/6 independent | Potent (nM range) | |
| Breast Cancer | MCF7 Palbo-R | Palbociclib-resistant | Potent (nM range) | ||
| Roscovitine | Breast Cancer | LMW-E expressing | Cyclin E variant | 15,000 (growth inhibition) | |
| AT7519 | N/A | N/A | N/A | 44 (CDK2) | |
| BAY-1000394 | N/A | N/A | N/A | 5-25 (pan-CDK) |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. TNBC: Triple-Negative Breast Cancer.
Table 2: Clinical Activity of CDK2 Inhibitors in Biomarker-Defined Patient Populations
| CDK2 Inhibitor | Cancer Type | Biomarker | Clinical Trial Phase | Response Rate | Reference |
| INX-315 | ER+/HER2- Breast Cancer | CDK4/6i Resistant | Phase 1/2 | 10% Partial Response, 50% Stable Disease | |
| CCNE1-amplified HGSOC/Fallopian Tube Cancer | CCNE1 amplification | Phase 1/2 | 20% Partial Response, 80% Stable Disease | ||
| INCB123667 | Ovarian Cancer | CCNE1 overexpressing/amplified | Phase 1 | 21% Overall Response Rate (2 CR, 12 PR) | |
| Solid Tumors | CCNE1 overexpressing/amplified | Phase 1 | 11% Overall Response Rate (8 PR) |
ER+/HER2-: Estrogen Receptor-Positive/Human Epidermal Growth Factor Receptor 2-Negative; HGSOC: High-Grade Serous Ovarian Cancer; CR: Complete Response; PR: Partial Response.
Signaling Pathways and Experimental Workflows
Unlocking Synergistic Potential: Cdk2 Inhibitors in Combination with Chemotherapy
For researchers, scientists, and drug development professionals, the quest for more effective cancer therapies is a continuous endeavor. A promising strategy that has garnered significant attention is the combination of targeted therapies with conventional chemotherapy. This guide provides a comprehensive comparison of the synergistic effects of Cyclin-dependent kinase 2 (Cdk2) inhibitors, exemplified by molecules such as PF-07104091 (Tegtociclib), Dinaciclib, and Roscovitine, with standard chemotherapeutic agents. By leveraging experimental data, we delve into the enhanced anti-cancer activity, underlying molecular mechanisms, and the experimental frameworks used to validate these synergistic interactions.
The rationale for combining Cdk2 inhibitors with chemotherapy stems from their complementary mechanisms of action. Cdk2 is a key regulator of cell cycle progression, particularly during the G1/S and S phases.[1][2] Its inhibition can lead to cell cycle arrest, apoptosis, and interference with DNA repair processes.[3][4] Chemotherapeutic agents, on the other hand, induce cytotoxicity primarily through DNA damage or disruption of microtubule dynamics.[5] The concurrent or sequential application of a Cdk2 inhibitor can potentiate the effects of chemotherapy by preventing cancer cells from repairing the damage inflicted by the cytotoxic agent or by pushing them into apoptosis.[6][7]
Quantitative Analysis of Synergistic Effects
The synergistic potential of combining Cdk2 inhibitors with various chemotherapeutic agents has been demonstrated across a range of cancer cell lines. The combination index (CI), a quantitative measure of drug interaction, is a standard metric used to evaluate synergy, where CI < 1 indicates a synergistic effect, CI = 1 indicates an additive effect, and CI > 1 indicates an antagonistic effect.
| Cdk2 Inhibitor | Chemotherapeutic Agent | Cancer Type | Cell Line(s) | Key Findings | Reference(s) |
| Dinaciclib | Cisplatin | Ovarian Cancer | A2780, OVCAR3 | Significant synergistic anti-growth effects (CI < 1). The combination induced more significant G2/M phase arrest and apoptosis compared to single-agent treatment.[7][8] | [7][8] |
| Roscovitine | Doxorubicin | Triple-Negative Breast Cancer (TNBC) | MDA-MB-157, MDA-MB-231, MDA-MB-468 | Sequential treatment (Roscovitine followed by Doxorubicin) induced a synergistic response, particularly in p53-mutant TNBC cells.[6][9][10] | [6][9][10] |
| Roscovitine | Doxorubicin | Breast Cancer | MCF7 | Enhanced antitumor effect in vivo without increased toxicity. The mechanism involved cell cycle arrest rather than a primary induction of apoptosis.[11] | [11] |
| BLU-222 | Carboplatin, Paclitaxel | CCNE1-amplified Tumors | Not specified | Acts as a chemosensitizer, with synergistic effects extending beyond CCNE1 overexpression.[12] | [12] |
| PF-07104091 | Atirmociclib (CDK4 inhibitor) | HR+/HER2- Breast Cancer | Not specified (Xenograft models) | Synergistic tumor growth inhibition and profound tumor regression in models resistant to palbociclib.[12] | [12] |
Mechanisms of Synergy: A Deeper Look into Signaling Pathways
The synergistic interaction between Cdk2 inhibitors and chemotherapy is underpinned by a confluence of cellular signaling pathways. A primary mechanism involves the potentiation of DNA damage. Chemotherapeutic agents like cisplatin and doxorubicin are potent inducers of DNA double-strand breaks. Cdk2 plays a crucial role in the DNA damage response (DDR) by phosphorylating key proteins involved in DNA repair pathways such as homologous recombination.[3] Inhibition of Cdk2 can therefore impair the cell's ability to repair chemotherapy-induced DNA damage, leading to an accumulation of lethal DNA lesions and subsequent apoptosis.[6]
Furthermore, Cdk2 inhibitors can modulate cell cycle checkpoints. By arresting cells in specific phases of the cell cycle, these inhibitors can sensitize them to the effects of chemotherapeutic agents that are most effective during a particular phase. For instance, arresting cells in the G1 or S phase can enhance the efficacy of S-phase specific agents.[13] Conversely, some combinations, such as Dinaciclib and cisplatin in ovarian cancer, lead to a more pronounced G2/M arrest, suggesting a complex interplay in checkpoint control.[7]
The induction of apoptosis is another key convergent point. The accumulation of irreparable DNA damage and cell cycle dysregulation ultimately triggers the intrinsic apoptotic pathway. Combination therapy has been shown to lead to a greater increase in the cleavage of PARP and caspase-3/7 activity, hallmarks of apoptosis, compared to either agent alone.[7][14]
Experimental Workflow for Synergy Assessment
A typical experimental workflow to assess the synergistic effects of a Cdk2 inhibitor and a chemotherapeutic agent involves a multi-pronged approach, encompassing cell viability assays, cell cycle analysis, and apoptosis detection.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in drug synergy studies. Below are detailed protocols for the key assays mentioned.
Combination Index (CI) Assay
This assay quantitatively determines the interaction between two drugs.
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of the Cdk2 inhibitor and the chemotherapeutic agent. A series of dilutions for each drug and their combinations at a constant ratio (e.g., based on their respective IC50 values) should be prepared.
-
Treatment: Treat the cells with single agents and the drug combinations for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as the MTT or SRB assay.
-
Data Analysis: Calculate the fraction of affected cells for each treatment. Use software like CompuSyn to calculate the Combination Index (CI) values based on the Chou-Talalay method. A CI value less than 1 indicates synergy.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment and Harvesting: Treat cells with the single agents and their combination for the desired time. Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Propidium Iodide (PI) Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing to prevent clumping. Cells can be stored at -20°C.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA, ensuring that PI only stains DNA.
-
PI Staining: Add a PI staining solution and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Frontiers | Dinaciclib as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer [frontiersin.org]
- 2. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 3. Cyclin-dependent kinases (cdks) and the DNA damage response: rationale for cdk inhibitor–chemotherapy combinations as an anticancer strategy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. To control or to be controlled? Dual roles of CDK2 in DNA damage and DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Rationale for combination of paclitaxel and CDK4/6 inhibitor in ovarian cancer therapy — non-mitotic mechanisms of paclitaxel [frontiersin.org]
- 6. Sequential combination therapy of CDK inhibition and doxorubicin is synthetically lethal in p53-mutant triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sequential Combination Therapy of CDK Inhibition and Doxorubicin Is Synthetically Lethal in p53-Mutant Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Seliciclib (CYC202, R-roscovitine) enhances the antitumor effect of doxorubicin in vivo in a breast cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer drug targets: cell cycle and checkpoint control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Head-to-head comparison of Cdk2-IN-24 with next-generation Cdk2 inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The selective inhibition of Cyclin-Dependent Kinase 2 (CDK2) has emerged as a promising therapeutic strategy in oncology, particularly for cancers with dysregulated cell cycle control, such as those with Cyclin E1 (CCNE1) amplification or those that have developed resistance to CDK4/6 inhibitors. While a compound known as Cdk2-IN-24 has been noted in chemical libraries, a lack of publicly available preclinical data precludes its inclusion in a direct comparative analysis. This guide, therefore, focuses on a head-to-head comparison of three prominent next-generation CDK2 inhibitors currently in clinical development: INX-315 , PF-07104091 (Tagtociclib) , and BLU-222 (Cirtociclib) . We also include available data for INCB123667 , another selective CDK2 inhibitor in early clinical trials. This guide provides a comprehensive overview of their preclinical performance, including potency, selectivity, and cellular activity, supported by detailed experimental methodologies and visual representations of the underlying biological pathways and workflows.
Introduction to CDK2 Inhibition
CDK2 is a key regulator of cell cycle progression, particularly at the G1/S transition.[1] In complex with Cyclin E, CDK2 phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the initiation of DNA synthesis.[2][3] Dysregulation of the CDK2 pathway, often through the amplification of the CCNE1 gene, is a hallmark of several aggressive cancers and a known mechanism of resistance to CDK4/6 inhibitors.[4] The development of potent and selective CDK2 inhibitors aims to restore cell cycle control and overcome therapeutic resistance.[4]
Comparative Performance of Next-Generation CDK2 Inhibitors
The following tables summarize the available preclinical data for INX-315, PF-07104091, BLU-222, and INCB123667, offering a quantitative comparison of their biochemical potency, selectivity, and cellular activity.
Table 1: Biochemical Potency Against CDK2
| Compound | Target | IC50 (nM) | Assay Conditions |
| INX-315 | CDK2/Cyclin E1 | 0.6[5] | Biochemical assay |
| PF-07104091 | CDK2/Cyclin E1 | 2.4 | Biochemical assay |
| BLU-222 | CDK2/Cyclin E1 | 2.6[6] | In vitro enzymatic assays |
| INCB123667 | CDK2/Cyclin E1 | 0.87[7] | Biochemical assays |
Table 2: Selectivity Profile Against Other Cyclin-Dependent Kinases
| Compound | CDK1/Cyclin B (IC50, nM) | CDK4/Cyclin D1 (IC50, nM) | CDK6/Cyclin D3 (IC50, nM) | CDK9/Cyclin T1 (IC50, nM) | Fold Selectivity (CDK1 vs CDK2) |
| INX-315 | 30[8] | 133[8] | 338[8] | 73[8] | ~50x |
| PF-07104091 | ~240 (estimated from 100-fold selectivity) | ~480-960 (estimated from 200-400 fold selectivity) | ~480-960 (estimated from 200-400 fold selectivity) | Not specified | >100x |
| BLU-222 | 234[6] | 377[6] | 276[6] | >10,000[6] | ~90x |
| INCB123667 | 195[7] | Not specified | Not specified | Not specified | ~224x |
Table 3: Cellular Activity in Cancer Cell Lines
| Compound | Cell Line(s) | Endpoint | IC50 (nM) | Notes |
| INX-315 | OVCAR3 (CCNE1 amplified) | Proliferation (CTG assay) | Low nM | Induces G1 arrest and senescence.[8][9] |
| PF-07104091 | HCT116, OVCAR3 (CCNE1 amplified) | Proliferation | Sub-µM | Induces G1 growth arrest.[10][11] |
| BLU-222 | OVCAR-3 (CCNE1 amplified) | Proliferation (CyQuant) | Low nM | Induces G1/S arrest.[12] |
| INCB123667 | CCNE1(HI) ovarian and breast cancer cells | Proliferation | Not specified | Inhibits Rb phosphorylation and induces G1 arrest.[7] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental approaches, the following diagrams are provided in DOT language.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK2 cyclin dependent kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incyclix Bio’s CDK2 inhibitor INX-315 shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]
- 6. Blueprint Medicines presents further preclinical data and structure of BLU-222 | BioWorld [bioworld.com]
- 7. INCB-123667 shows efficacy in cyclin E-overexpressing tumor xenograft models | BioWorld [bioworld.com]
- 8. incyclixbio.com [incyclixbio.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Discovery of Novel Antitumor Small-Molecule Agent with Dual Action of CDK2/p-RB and MDM2/p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blueprintmedicines.com [blueprintmedicines.com]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Cdk2-IN-24
Disclaimer: No specific Safety Data Sheet (SDS) for Cdk2-IN-24 was found in the available resources. The following guidance is based on safety protocols for similar cyclin-dependent kinase (CDK) inhibitors and general best practices for handling potentially hazardous research chemicals. Researchers must conduct a thorough risk assessment before handling this compound and consult their institution's safety office.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent inhibitor of cyclin-dependent kinase 2. Adherence to these procedures is critical to ensure personal safety and maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. Based on guidelines for handling hazardous drugs, the following PPE is recommended when working with this compound.[1][2]
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Wear two pairs of chemotherapy-rated nitrile gloves. Change gloves immediately if contaminated, punctured, or torn. |
| Body Protection | Disposable Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric should be worn. |
| Eye Protection | Safety Goggles or Glasses | Use chemical splash goggles or safety glasses with side shields to protect against splashes. |
| Face Protection | Face Shield | A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Respiratory Protection | Respirator | For procedures that may generate aerosols or fine powders, a NIOSH-approved respirator (e.g., N95) is recommended. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Reconstitution:
-
All manipulations of this compound powder should be performed in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[2]
-
Before handling, ensure that all necessary PPE is donned correctly.
-
When preparing solutions, add the solvent slowly to the vial containing the powder to avoid splashing. This compound is often dissolved in solvents like DMSO.[3]
-
Clearly label all containers with the compound name, concentration, date, and hazard information.
2. Experimental Use:
-
Conduct all experiments involving this compound within a designated and clearly marked area.
-
Avoid skin contact with the compound in any form (powder or solution).
-
Use dedicated equipment (pipettes, tubes, etc.) for handling this compound to prevent cross-contamination.
-
In case of accidental contact, immediately follow the first aid measures outlined below.
First Aid Measures
| Exposure Route | Procedure |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention. |
This table is based on general first aid procedures for chemical exposure.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated gloves, gowns, bench paper, and vials should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Visualizing the Safe Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound, from receiving the compound to the final disposal of waste.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
